Product packaging for AS601245(Cat. No.:CAS No. 345987-15-7)

AS601245

Cat. No.: B1684336
CAS No.: 345987-15-7
M. Wt: 372.4 g/mol
InChI Key: RCYPVQCPYKNSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1,3-benzothiazol-2-yl)-2-[2-[2-(3-pyridinyl)ethylamino]-4-pyrimidinyl]acetonitrile is a member of benzothiazoles.
a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective activity;  also an NSAID

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16N6S B1684336 AS601245 CAS No. 345987-15-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-2-[2-(2-pyridin-3-ylethylamino)pyrimidin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6S/c21-12-15(19-25-17-5-1-2-6-18(17)27-19)16-8-11-24-20(26-16)23-10-7-14-4-3-9-22-13-14/h1-6,8-9,11,13,15H,7,10H2,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYPVQCPYKNSTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(C#N)C3=NC(=NC=C3)NCCC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026023
Record name 1,3-Benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345987-15-7
Record name 1,3-Benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345987157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AS-601245
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9A2N9O85G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AS601245

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Selective Inhibition of c-Jun N-terminal Kinase (JNK)

AS601245 is a potent and selective, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[1][2][3] This small molecule demonstrates inhibitory activity against the three main JNK isoforms: JNK1, JNK2, and JNK3.[1][3] Its mechanism of action is centered on blocking the phosphorylation of c-Jun, a key downstream substrate of JNK. This inhibition of the JNK signaling pathway is the foundation for its observed neuroprotective, anti-inflammatory, and anti-cancer properties.[4]

The selectivity of this compound for JNKs is a critical aspect of its therapeutic potential. It exhibits a 10- to 20-fold greater selectivity for JNKs over other kinases such as c-src, CDK2, and c-Raf, and more than 50- to 100-fold selectivity over a broader range of Ser/Thr and Tyr-protein kinases.[1] This specificity minimizes off-target effects, a desirable characteristic in drug development. The compound is also orally active and capable of crossing the blood-brain barrier, making it suitable for investigating neurological conditions.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available research.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 ValueNotes
hJNK1150 nMATP-competitive inhibition[1][2][3]
hJNK2220 nMATP-competitive inhibition[1][2][3]
hJNK370 nMATP-competitive inhibition[1][2][3]
CaCo-2 cells (IC20)0.1 ± 0.01 µMInhibition of cell proliferation[5]

Table 2: In Vivo Efficacy of this compound

ModelDosageEffect
Gerbil model of transient global ischemia40, 60, and 80 mg/kg; i.p.Significant protection against delayed loss of hippocampal CA1 neurons[1]
Gerbil model of global cerebral ischemia80 mg/kg, i.p.67% reduction in neurite damage (P<0.001 vs controls)[4][6]
Gerbil model of global cerebral ischemia80 mg/kg, i.p.84% reduction in astrocyte activation (P<0.001 vs controls)[4][6]
LPS-induced TNF-α release in mice0.3-10 mg/kg; p.o.Potent, dose-dependent inhibition of TNF-α release[1]

Signaling Pathway Diagrams

The following diagrams illustrate the JNK signaling pathway and the point of intervention by this compound, as well as a typical experimental workflow for its evaluation.

JNK_Signaling_Pathway cluster_upstream Upstream Activators cluster_jnk JNK Complex cluster_downstream Downstream Effectors Stress Cellular Stress (e.g., Ischemia, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4, MKK7) MAPKKK->MAPKK JNK JNK1/2/3 MAPKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation This compound This compound This compound->JNK

Caption: JNK Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., CaCo-2, Neurons) Treatment Treatment with this compound Cell_Culture->Treatment Proliferation_Assay Proliferation Assay Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Caspase 3/7, TUNEL) Treatment->Apoptosis_Assay Western_Blot Western Blot (p-c-Jun, JNK) Treatment->Western_Blot Animal_Model Animal Model (e.g., Gerbil Ischemia) Drug_Administration This compound Administration (i.p. or p.o.) Animal_Model->Drug_Administration Behavioral_Test Behavioral Testing Drug_Administration->Behavioral_Test Immunohistochemistry Immunohistochemistry (Neuronal Damage, Astrogliosis) Drug_Administration->Immunohistochemistry

Caption: Experimental Workflow for Evaluating this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay (JNK Inhibition)

Objective: To determine the in vitro inhibitory activity of this compound against JNK isoforms.

Materials:

  • Recombinant human JNK1, JNK2, and JNK3 enzymes

  • GST-c-Jun (1-79) as a substrate

  • This compound

  • [γ-33P]ATP

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl2, 2 mM dithiothreitol, 0.1 mM Na3VO4)

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the kinase buffer.

  • In a 96-well plate, add the JNK enzyme, GST-c-Jun substrate, and the diluted this compound or vehicle control.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cells (e.g., CaCo-2).[5]

Materials:

  • CaCo-2 human colon cancer cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed CaCo-2 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control.

  • Incubate the cells for a desired period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC20 or IC50 values.

Apoptosis Assay (Caspase 3/7 Activity)

Objective: To measure the induction of apoptosis by this compound in combination with other agents.[5]

Materials:

  • CaCo-2 cells

  • This compound and Clofibrate

  • Caspase-Glo® 3/7 Assay System (Promega)

  • 96-well white-walled plates

  • Luminometer

Procedure:

  • Seed CaCo-2 cells in 96-well white-walled plates.

  • Treat cells with this compound, clofibrate, or a combination of both for 24 and 48 hours.[5]

  • Equilibrate the plate and its contents to room temperature.

  • Add the Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure the luminescence of each sample using a luminometer.

  • An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.

Western Blot Analysis for Phospho-c-Jun

Objective: To confirm the inhibition of JNK signaling by this compound through the detection of phosphorylated c-Jun.

Materials:

  • Cells or tissue lysates treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-c-Jun, anti-c-Jun, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells or tissues and determine the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total c-Jun and a loading control (e.g., β-actin) to normalize the results.

In Vivo Model of Global Cerebral Ischemia

Objective: To evaluate the neuroprotective effects of this compound in an animal model of stroke.[4][6]

Materials:

  • Gerbils

  • This compound

  • Anesthesia

  • Surgical instruments for carotid artery occlusion

  • Behavioral testing apparatus (e.g., inhibitory avoidance task)

  • Histology equipment and reagents (for immunohistochemistry)

Procedure:

  • Anesthetize the gerbils and induce global cerebral ischemia by bilateral common carotid artery occlusion for a specific duration (e.g., 5 minutes).

  • Administer this compound (e.g., 80 mg/kg, i.p.) at a specific time point relative to the ischemic insult.

  • Monitor the animals for recovery.

  • At a predetermined time post-ischemia, conduct behavioral tests to assess cognitive function (e.g., memory).

  • Sacrifice the animals and perfuse them with fixative.

  • Collect the brains and process them for histological analysis.

  • Perform immunohistochemistry to assess neuronal damage (e.g., MAP-2 staining) and astrogliosis (e.g., GFAP staining).

  • Quantify the extent of neuroprotection and reduction in astrogliosis in the this compound-treated group compared to the vehicle-treated control group.

References

AS601245: A Technical Guide to its Mechanism of Action and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS601245 is a potent and selective, ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in cellular responses to stress, apoptosis, and inflammation. This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and detailed protocols for key in vitro and cell-based assays used to characterize its activity. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

The c-Jun N-terminal kinases (JNKs), also known as stress-activated protein kinases (SAPKs), are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, and heat shock.[1] Once activated, JNKs phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun, leading to the regulation of gene expression involved in apoptosis, inflammation, and cell proliferation.[1][2] The JNK family comprises three main isoforms: JNK1, JNK2, and JNK3.[3][4] JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes. Given their central role in stress and apoptotic signaling, JNKs have emerged as attractive therapeutic targets for a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.

This compound is a small molecule inhibitor that has demonstrated high affinity and selectivity for the JNK isoforms.[3][4] Its ability to competitively bind to the ATP-binding site of JNKs prevents the phosphorylation of downstream targets, thereby modulating the cellular response to stress and inhibiting apoptotic pathways.[2][3][4]

Molecular Target and Mechanism of Action

The primary molecular targets of this compound are the three human isoforms of c-Jun NH2-terminal kinase: hJNK1, hJNK2, and hJNK3.[3][4][5] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JNK enzymes and preventing the transfer of phosphate from ATP to their substrates.[3][4] This inhibition blocks the downstream signaling cascade, including the phosphorylation of c-Jun.[2]

Quantitative Data

The inhibitory activity of this compound against the JNK isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetIC50 (nM)
hJNK1150[3][4]
hJNK2220[3][4]
hJNK370[3][4]

This compound also exhibits selectivity for JNKs over other kinases. For instance, it shows 10- to 20-fold greater selectivity for JNKs compared to c-src, CDK2, and c-Raf, and over 50- to 100-fold selectivity against a broader panel of serine/threonine and tyrosine protein kinases.

Experimental Protocols

In Vitro JNK Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against JNK isoforms. The methodology is based on procedures outlined in key studies characterizing this inhibitor.

Materials:

  • Recombinant human JNK1, JNK2, and JNK3 enzymes

  • GST-c-Jun (1-79) fusion protein as a substrate

  • This compound

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mM Na3VO4)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, combine the recombinant JNK enzyme, the GST-c-Jun substrate, and the diluted this compound in the Kinase Assay Buffer.

  • Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated radiolabeled ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cell-Based Proliferation Assay in CaCo-2 Cells

This protocol outlines a method to assess the effect of this compound on the proliferation of the human colon adenocarcinoma cell line, CaCo-2.

Materials:

  • CaCo-2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Seed CaCo-2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Equilibrate the plate to room temperature.

  • Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

  • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell-Based Apoptosis Assay in CaCo-2 Cells

This protocol describes a method to evaluate the induction of apoptosis by this compound in CaCo-2 cells by measuring caspase-3/7 activity.

Materials:

  • CaCo-2 cells

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Seed CaCo-2 cells in a 96-well plate and allow them to adhere.

  • Treat the cells with different concentrations of this compound or a vehicle control.

  • Incubate the cells for the desired time period (e.g., 24 or 48 hours).

  • Equilibrate the plate to room temperature.

  • Add the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents gently by orbital shaking.

  • Incubate the plate at room temperature for 1 to 2 hours.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of caspase activity and is indicative of apoptosis.

Signaling Pathway and Experimental Workflow Diagrams

JNK_Signaling_Pathway Stress Cellular Stress (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK1 / JNK2 / JNK3 MKK4_7->JNK cJun c-Jun JNK->cJun This compound This compound This compound->JNK Inhibition Apoptosis Apoptosis, Inflammation, Proliferation cJun->Apoptosis

This compound inhibits the JNK signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cell Cell-Based Assays (CaCo-2) Reagents Combine JNK Enzyme, Substrate (GST-c-Jun), & this compound Reaction Initiate with [γ-³²P]ATP Reagents->Reaction Incubate_vitro Incubate at 30°C Reaction->Incubate_vitro Stop_vitro Stop Reaction Incubate_vitro->Stop_vitro Measure_vitro Measure Radioactivity Stop_vitro->Measure_vitro IC50_calc Calculate IC50 Measure_vitro->IC50_calc Seed_cells Seed CaCo-2 Cells Treat_cells Treat with this compound Seed_cells->Treat_cells Incubate_cell Incubate (24-72h) Treat_cells->Incubate_cell Prolif_assay Proliferation Assay (e.g., CellTiter-Glo®) Incubate_cell->Prolif_assay Apop_assay Apoptosis Assay (e.g., Caspase-Glo® 3/7) Incubate_cell->Apop_assay Measure_lum Measure Luminescence Prolif_assay->Measure_lum Apop_assay->Measure_lum Analyze_data Analyze Data Measure_lum->Analyze_data

Workflow for in vitro and cell-based assays of this compound.

References

AS601245 JNK inhibitor selectivity profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Selectivity Profile of AS601245, a JNK Inhibitor

This guide provides a comprehensive overview of the c-Jun N-terminal kinase (JNK) inhibitor, this compound, with a focus on its selectivity profile. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the specific inhibitory activity and experimental evaluation of this compound.

Introduction to this compound

This compound is an orally active and selective, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[1][2][3] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various stress stimuli, including inflammatory cytokines, ultraviolet irradiation, and heat shock.[4] The JNK signaling pathway is involved in regulating numerous cellular processes such as proliferation, apoptosis, and embryonic development.[5] Consequently, inhibitors of this pathway, like this compound, are valuable tools for research and potential therapeutic agents, particularly for their neuroprotective and anti-inflammatory properties.[1][6][7]

This compound Selectivity Profile

The inhibitory activity of this compound has been quantified against the three human JNK isoforms. The compound demonstrates potent inhibition with varying IC50 values for each isoform.

Table 1: Inhibitory Potency (IC50) of this compound against Human JNK Isoforms
Kinase TargetIC50 (nM)
hJNK1150
hJNK2220
hJNK370

Data sourced from multiple references.[1][2][3][8][9][10]

This compound also exhibits a favorable selectivity profile against a panel of other kinases. It shows a 10- to 20-fold greater selectivity for JNKs over kinases such as c-src, CDK2, and c-Raf.[1][8] Furthermore, its selectivity is even more pronounced—over 50- to 100-fold—when compared to a broader range of serine/threonine and tyrosine protein kinases.[1][8] This high degree of selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.

JNK Signaling Pathway

The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which is JNK itself. Activation of this pathway by stress stimuli leads to the phosphorylation of various downstream transcription factors and proteins, thereby regulating gene expression and cellular responses like apoptosis.

JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_map3k MAP3K cluster_map2k MAP2K cluster_jnk MAPK cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Cytokines Cytokines (e.g., TNF-α) MAP3K MEKK1/4, ASK1, TAK1 Cytokines->MAP3K UV UV Irradiation UV->MAP3K Stress Osmotic Stress Stress->MAP3K MKK4 MKK4 MAP3K->MKK4 MKK7 MKK7 MAP3K->MKK7 JNK JNK1/2/3 MKK4->JNK MKK7->JNK cJun c-Jun JNK->cJun ATF2 ATF2 JNK->ATF2 p53 p53 JNK->p53 Other Other Substrates JNK->Other Response Apoptosis, Inflammation, Proliferation, Differentiation cJun->Response ATF2->Response p53->Response Other->Response This compound This compound This compound->JNK

JNK Signaling Cascade and the point of inhibition by this compound.

Experimental Methodologies

The determination of a kinase inhibitor's selectivity profile is fundamental to its characterization. This typically involves in vitro kinase assays designed to measure the inhibitor's potency against the target kinase and a wide array of other kinases.

General Protocol for In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol outlines a standard method for determining the IC50 value of an inhibitor.

  • Preparation of Reagents:

    • Kinase Buffer: Prepare a suitable buffer containing Tris-HCl, MgCl2, and DTT.

    • Kinase: Purify the recombinant kinase of interest (e.g., JNK1, JNK2, JNK3). The purity should be >98%.[11]

    • Substrate: Prepare a solution of a specific peptide or protein substrate for the kinase.

    • Inhibitor (this compound): Prepare a serial dilution of this compound in DMSO, followed by a final dilution in the kinase buffer.

    • ATP Solution: Prepare a solution of ATP, including radiolabeled [γ-³²P]ATP or [γ-³³P]ATP, at a concentration typically near the Km value for the specific kinase.[11]

  • Assay Procedure:

    • Add the kinase, substrate, and inhibitor solution to a reaction well and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution.[12][13]

    • Allow the reaction to proceed for a predetermined time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a strong acid (e.g., phosphoric acid).

  • Detection and Quantification:

    • Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper) that binds the phosphorylated substrate.

    • Wash the filters extensively to remove unincorporated radiolabeled ATP.[11]

    • Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

To establish a selectivity profile, this assay is repeated for a large panel of different kinases.[14][15][16]

Workflow for Kinase Inhibitor Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.

Kinase_Selectivity_Workflow A Compound Preparation (Serial Dilution of this compound) D Add Compound to Plate A->D B Kinase Panel Selection (e.g., JNK1, JNK2, JNK3, CDK2, c-src, etc.) C Assay Plate Preparation (Dispense Kinase, Substrate, Buffer) B->C C->D E Initiate Reaction (Add Radiolabeled ATP) D->E F Incubation (Controlled Time and Temperature) E->F G Stop Reaction & Transfer to Filter F->G H Wash & Read Radioactivity G->H I Data Analysis (Calculate % Inhibition) H->I J IC50 Determination & Selectivity Profile I->J

General experimental workflow for kinase inhibitor selectivity profiling.

Conclusion

This compound is a potent inhibitor of JNK isoforms 1, 2, and 3, with a notable selectivity against a wide range of other protein kinases. This specificity, determined through rigorous in vitro kinase assays, underscores its value as a selective chemical probe for studying JNK-mediated signaling pathways and as a lead compound for the development of therapeutics targeting JNK-implicated pathologies. The detailed methodologies and established selectivity profile provide a solid foundation for its application in both basic research and clinical development.

References

AS601245: A Technical Guide to its Binding Affinity for JNK Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of the small molecule inhibitor AS601245 for the c-Jun N-terminal kinase (JNK) isoforms JNK1, JNK2, and JNK3. This compound is recognized as a selective, orally active, and ATP-competitive inhibitor of the JNK signaling pathway, which plays a crucial role in cellular processes such as proliferation, apoptosis, and inflammation.[1][2]

Quantitative Analysis of Binding Affinity

The inhibitory potency of this compound against the three human JNK isoforms has been quantified through the determination of half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. The data clearly indicates a preferential inhibition of JNK3, followed by JNK1 and JNK2.

Kinase IsoformIC50 (nM)
hJNK1150[1][2]
hJNK2220[1][2]
hJNK370[1][2]

Table 1: IC50 values of this compound for human JNK isoforms.

JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family. The JNK signaling cascade is activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet radiation, and heat shock. This pathway is integral in mediating cellular responses to stress, and its dysregulation is implicated in various diseases.

JNK_Signaling_Pathway cluster_nucleus Nucleus extracellular Stress Stimuli (e.g., Cytokines, UV) receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., MEKK1, ASK1) receptor->mapkkk Activation mkk47 MKK4 / MKK7 mapkkk->mkk47 Phosphorylation jnk JNK1 / JNK2 / JNK3 mkk47->jnk Phosphorylation cjun c-Jun jnk->cjun Phosphorylation ap1 AP-1 cjun->ap1 Forms response Cellular Response (Apoptosis, Inflammation, Proliferation) ap1->response Transcription Regulation nucleus Nucleus This compound This compound This compound->jnk Inhibition

JNK Signaling Pathway and this compound Inhibition.

Experimental Protocols

The determination of the IC50 values for this compound against JNK isoforms is typically performed using an in vitro kinase assay. While the precise, proprietary protocols for the initial characterization of this compound are not publicly detailed, a representative methodology based on established kinase assay principles is outlined below.

Representative In Vitro JNK Kinase Assay Protocol

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific JNK isoform.

Materials:

  • Recombinant human JNK1, JNK2, or JNK3 enzyme

  • JNK substrate (e.g., GST-c-Jun)

  • This compound (in a suitable solvent, typically DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™, radioactive [γ-³²P]ATP, or phospho-specific antibody)

  • Microplate reader or scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the kinase assay buffer. A typical concentration range might span from 1 nM to 100 µM.

  • Reaction Setup: In a microplate, combine the JNK enzyme, the JNK substrate, and the various concentrations of this compound. Include a control with no inhibitor.

  • Initiation of Kinase Reaction: Add ATP to each well to initiate the phosphorylation reaction. The concentration of ATP should be at or near its Km for the specific JNK isoform to ensure competitive inhibition is accurately measured.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. The method of detection will depend on the chosen assay format:

    • Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.

    • Radiometric: Measures the incorporation of radioactive phosphate from [γ-³²P]ATP into the substrate.

    • Antibody-based (e.g., ELISA, Western Blot): Uses a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Kinase_Inhibition_Workflow start Start dilution Prepare Serial Dilution of this compound start->dilution setup Set up Kinase Reaction: JNK Enzyme + Substrate + This compound dilution->setup initiate Initiate Reaction with ATP setup->initiate incubate Incubate at 30°C initiate->incubate detect Detect Substrate Phosphorylation incubate->detect analysis Data Analysis: Plot Activity vs. [Inhibitor] detect->analysis ic50 Determine IC50 Value analysis->ic50

References

AS601245: A Technical Guide to its ATP-Competitive Inhibition of JNK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AS601245, a potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK). This document details the core mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this compound.

Introduction to this compound

This compound is a cell-permeable small molecule that has been identified as a reversible, ATP-competitive inhibitor of the JNK family of stress-activated protein kinases.[1] The JNK signaling pathway is a critical regulator of numerous cellular processes, including inflammation, apoptosis, and cellular proliferation. Dysregulation of this pathway is implicated in a variety of diseases, making JNK an attractive therapeutic target. This compound serves as a valuable tool for elucidating the physiological and pathological roles of the JNK pathway and as a potential lead compound for drug development.

Mechanism of Action: ATP-Competitive Inhibition

This compound exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for binding to the catalytic site of JNK kinases. In the normal catalytic cycle of a kinase, ATP binds to a specific pocket, and the terminal phosphate group is transferred to a substrate protein. This compound, due to its structural similarity to the adenine region of ATP, occupies this binding pocket, thereby preventing ATP from binding and halting the phosphorylation of downstream substrates. This mode of inhibition is a common mechanism for many kinase inhibitors.

ATP_Competitive_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by this compound JNK_active JNK (Active Site) ATP ATP JNK_active->ATP Binds Substrate Substrate (e.g., c-Jun) JNK_active->Substrate Binds Phospho_Substrate Phosphorylated Substrate JNK_active->Phospho_Substrate Phosphorylates JNK_inhibited JNK (Active Site) This compound This compound JNK_inhibited->this compound Binds ATP_blocked ATP JNK_inhibited->ATP_blocked Blocks Binding No_Phosphorylation No Phosphorylation JNK_inhibited->No_Phosphorylation

Mechanism of this compound ATP-Competitive Inhibition.

Quantitative Inhibitory Data

This compound exhibits potent inhibition of the three main JNK isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase TargetIC50 (nM)
hJNK1150[1]
hJNK2220[1]
hJNK370[1]

Selectivity Profile:

Kinase Family/TargetSelectivity
c-Src, CDK2, c-Raf10- to 20-fold selectivity over these kinases[1]
Other Ser/Thr and Tyr kinases>50- to 100-fold selectivity over a broader range[1]

JNK Signaling Pathway

The JNK signaling cascade is a tiered pathway involving multiple protein kinases. It is activated by a variety of cellular stresses and inflammatory cytokines. The core pathway consists of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK), which is JNK. Upon activation, JNK translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.

JNK_Signaling_Pathway Stress Cellular Stress (UV, Cytokines, etc.) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK Activates MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK Phosphorylates JNK JNK (JNK1/2/3) MAPKK->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 Complex cJun->AP1 Forms Gene_Expression Gene Expression (Apoptosis, Inflammation, etc.) AP1->Gene_Expression Regulates This compound This compound This compound->JNK Inhibits Western_Blot_Workflow A Cell Culture & Treatment (with this compound) B Stimulation (JNK Activator) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Transfer (to PVDF/Nitrocellulose) E->F G Blocking F->G H Primary Antibody Incubation (e.g., anti-p-c-Jun) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Detection (ECL) I->J K Analysis J->K

References

Downstream Effects of AS601245 on c-Jun: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS601245 is a potent and selective, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs). By targeting JNKs, this compound effectively modulates the phosphorylation and subsequent activation of the transcription factor c-Jun, a key regulator of gene expression involved in cellular processes such as proliferation, apoptosis, and inflammation. This technical guide provides a comprehensive overview of the downstream effects of this compound on c-Jun, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to this compound and the JNK/c-Jun Signaling Pathway

This compound is a small molecule inhibitor that demonstrates selectivity for the three main JNK isoforms: JNK1, JNK2, and JNK3.[1][2][3] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. This pathway is activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet (UV) irradiation, and heat shock. Once activated, typically through phosphorylation by MAP kinase kinases (MKKs) such as MKK4 and MKK7, JNKs phosphorylate a range of downstream substrates.

A primary and well-characterized substrate of JNK is the transcription factor c-Jun.[4] Phosphorylation of c-Jun on serine residues 63 and 73 within its N-terminal transactivation domain is a critical event that enhances its transcriptional activity.[5] Phosphorylated c-Jun can then form homodimers or heterodimers with other proteins of the Fos family to constitute the Activator Protein-1 (AP-1) transcription factor complex. AP-1 binds to specific DNA sequences in the promoter and enhancer regions of target genes, thereby regulating their expression.

This compound exerts its effects by competitively binding to the ATP-binding pocket of JNKs, thereby preventing the phosphorylation of its downstream targets, most notably c-Jun.[1][2] This inhibition of c-Jun phosphorylation leads to a reduction in AP-1 transcriptional activity and the modulation of c-Jun-dependent gene expression.

Quantitative Data on the Effects of this compound

The inhibitory activity of this compound on JNK isoforms and its downstream effects on c-Jun phosphorylation have been quantified in various studies.

Table 1: In Vitro Inhibitory Activity of this compound on JNK Isoforms
TargetIC50 (nM)
hJNK1150[1][2]
hJNK2220[1][2]
hJNK370[1][2]
Table 2: Cellular Inhibition of c-Jun Phosphorylation by this compound
Cell LineThis compound ConcentrationEffect on Phospho-c-JunReference
CaCo-20.1 µMReduction in P-Jun levels[6]
HLE-B35 µMMarked decrease[7]
HLE-B310 µMMarked decrease[7]
HLE-B320 µMMarked decrease[7]
Gerbil Hippocampus (in vivo)Not specifiedAttenuation of ischemia-induced phospho-c-Jun[8]

Signaling Pathways and Experimental Workflows

JNK/c-Jun Signaling Pathway and Inhibition by this compound

JNK_cJun_Pathway cluster_upstream Upstream Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Stimuli Stress Stimuli MKK4_7 MKK4/7 Stress Stimuli->MKK4_7 Cytokines Cytokines Cytokines->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates p_cJun Phospho-c-Jun (Ser63/73) cJun->p_cJun AP1 AP-1 Complex (c-Jun/Fos) p_cJun->AP1 Gene_Expression Target Gene Expression (e.g., proliferation, apoptosis) AP1->Gene_Expression regulates This compound This compound This compound->JNK inhibits

Caption: The JNK/c-Jun signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Western Blot for Phospho-c-Jun

Western_Blot_Workflow start Cell Culture & Treatment with this compound cell_lysis Cell Lysis (RIPA buffer + phosphatase inhibitors) start->cell_lysis protein_quant Protein Quantification (e.g., BCA assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (to PVDF or nitrocellulose membrane) sds_page->transfer blocking Blocking (e.g., 5% BSA or milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-phospho-c-Jun) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis Luciferase_Workflow start Cell Seeding & Transfection (AP-1 reporter plasmid) treatment Treatment with this compound and/or AP-1 activator (e.g., PMA) start->treatment incubation Incubation treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis luciferase_assay Addition of Luciferase Substrate cell_lysis->luciferase_assay measurement Luminescence Measurement (Luminometer) luciferase_assay->measurement analysis Data Analysis (Normalization to control) measurement->analysis

References

AS601245: A Technical Overview of In Vitro Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro neuroprotective properties of AS601245, a potent and selective inhibitor of the c-Jun N-terminal kinase (JNK). The information presented herein is curated for professionals in the fields of neuroscience research and drug development, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Introduction: this compound as a Neuroprotective Agent

This compound, chemically known as (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile), is a small molecule that acts as a selective, ATP-competitive inhibitor of JNK.[1][2][3] The JNK signaling pathway is a critical component of the cellular response to stress and has been strongly implicated in the mechanisms of neuronal apoptosis and ischemia-induced cell death.[1][4] By inhibiting JNK, this compound has demonstrated significant neuroprotective effects in various in vitro and in vivo models, positioning it as a promising therapeutic candidate for ischemic insults and neurodegenerative disorders.[1][5] The compound is cell-permeable and has been shown to cross the blood-brain barrier, making it suitable for CNS-targeted applications.[3]

Mechanism of Action: Inhibition of the JNK Signaling Pathway

The neuroprotective effects of this compound are primarily attributed to its inhibition of the JNK signaling cascade. This pathway, when activated by stressors such as oxidative stress, glutamate excitotoxicity, or trophic factor withdrawal, can lead to the phosphorylation of the transcription factor c-Jun.[1][6] Phosphorylated c-Jun then promotes the expression of pro-apoptotic genes, ultimately leading to neuronal cell death. This compound competitively binds to the ATP-binding site of JNK isoforms, preventing the phosphorylation of c-Jun and thereby blocking the downstream apoptotic signaling.[4]

G cluster_stress Cellular Stressors cluster_pathway JNK Signaling Pathway Ischemia Ischemia / OGD JNK JNK Ischemia->JNK Excitotoxicity Glutamate Excitotoxicity Excitotoxicity->JNK OxidativeStress Oxidative Stress (ROS) OxidativeStress->JNK cJun c-Jun JNK->cJun Phosphorylation Apoptosis Apoptosis cJun->Apoptosis Pro-apoptotic Gene Expression This compound This compound This compound->JNK Inhibition

Caption: JNK signaling pathway and the inhibitory action of this compound.

Quantitative Data: Inhibitory Potency and Efficacy

The efficacy of this compound as a JNK inhibitor has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) demonstrate its potent activity against the three main human JNK isoforms.

Target IC50 (nM) Assay Type Reference
Human JNK1 (hJNK1)150Kinase Assay[2][3][4]
Human JNK2 (hJNK2)220Kinase Assay[2][3][4]
Human JNK3 (hJNK3)70Kinase Assay[2][3][4]

This compound also exhibits selectivity for JNK over other kinases, which is a critical attribute for a therapeutic candidate, minimizing off-target effects. It shows 10- to 20-fold selectivity over c-src and CDK2, and over 50- to 100-fold selectivity against a broader range of serine/threonine and tyrosine protein kinases.[2]

Experimental Protocols for In Vitro Neuroprotection Assays

The neuroprotective effects of this compound are typically evaluated using various in vitro models that simulate the pathological conditions of neurological disorders. Below are detailed methodologies for key experiments.

This model simulates the ischemic conditions of a stroke by depriving neuronal cells of oxygen and glucose.

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or primary neuronal cultures are seeded in appropriate culture plates and grown to a suitable confluency.

  • OGD Induction:

    • The standard culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution).

    • The culture plates are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration of 2 to 4 hours to induce cell injury.

  • This compound Treatment: The compound is typically added to the culture medium at various concentrations either before (pre-treatment), during, or after the OGD period (post-treatment) to assess its protective effects.

  • Reperfusion: Following OGD, the glucose-free medium is replaced with standard, glucose-containing culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a recovery period, typically 24 hours.

  • Assessment of Neuroprotection: Cell viability and death are quantified using assays such as MTT, LDH release, or AlamarBlue.[7] Apoptosis can be specifically measured using TUNEL staining or caspase activity assays.

This model mimics the neuronal damage caused by excessive glutamate stimulation, a key event in ischemic stroke and other neurodegenerative diseases.

  • Cell Culture: Primary cortical or hippocampal neurons are cultured for a period (e.g., 9-10 days in vitro) to allow for maturation and synapse formation.[8][9]

  • Induction of Excitotoxicity:

    • Cultures are briefly exposed to a high concentration of glutamate (e.g., 100 µM) for a short period (e.g., 15 minutes) in a defined salt solution.[9]

    • The glutamate-containing medium is then removed and replaced with fresh culture medium.

  • This compound Treatment: this compound is applied to the cultures at desired concentrations before or after the glutamate exposure.[6][9]

  • Incubation: The cells are incubated for a further 24 hours to allow for the development of neurotoxicity.

  • Assessment of Neuroprotection: Neuronal viability is assessed using methods like phase-contrast microscopy for morphological changes, MTT assay for metabolic activity, and LDH assay for membrane integrity.[9]

These models use chemical inducers to generate reactive oxygen species (ROS), mimicking the oxidative damage that occurs in many neurological conditions.

  • Cell Culture: Cell lines like SH-SY5Y or primary neurons are used.[10][11]

  • Induction of Oxidative Stress: Cells are exposed to an oxidizing agent such as:

    • 6-hydroxydopamine (6-OHDA): Used to model Parkinson's disease-related oxidative stress (e.g., 20 µM for 18-24 hours).[10]

    • Hydrogen Peroxide (H2O2): A general inducer of oxidative stress.[11]

  • This compound Treatment: Cells are typically pre-treated with this compound for 1-4 hours before the addition of the oxidizing agent.[10][11]

  • Assessment of Neuroprotection:

    • Cell Viability: Measured by AlamarBlue or MTT assays.[10][11]

    • Apoptosis: Assessed by Hoechst 33342 staining to visualize nuclear condensation.[10]

    • Oxidative Stress Markers: Intracellular ROS levels can be measured using fluorescent probes. Antioxidant enzyme activity, such as superoxide dismutase (SOD), can also be quantified.[10][12]

G General Workflow for In Vitro Neuroprotection Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Seeding (Primary Neurons or Cell Line) B 2. Cell Culture & Maturation (e.g., 9-10 DIV for primary neurons) A->B C 3. This compound Treatment (Pre- or Post-Insult) B->C D 4. Induction of Neuronal Insult (e.g., OGD, Glutamate, 6-OHDA) C->D E 5. Incubation / Reperfusion (e.g., 24 hours) D->E F 6a. Cell Viability Assays (MTT, AlamarBlue, LDH) E->F G 6b. Apoptosis Assays (Hoechst, Caspase Activity) E->G H 6c. Oxidative Stress Assays (ROS levels, SOD activity) E->H I 7. Data Analysis & Interpretation F->I G->I H->I

Caption: A generalized experimental workflow for assessing this compound.

Conclusion and Future Directions

The in vitro data strongly support the neuroprotective properties of this compound. Its mechanism of action, centered on the potent and selective inhibition of the JNK signaling pathway, provides a solid rationale for its efficacy in models of ischemia, excitotoxicity, and oxidative stress. The quantitative data on its inhibitory activity and the detailed protocols for its evaluation in vitro offer a robust framework for further research.

For drug development professionals, this compound represents a valuable lead compound. Future in vitro studies could focus on its effects in more complex systems, such as co-cultures of neurons and glia, organotypic slice cultures, or microfluidic "organ-on-a-chip" models, to better understand its impact on the neuroinflammatory response and synaptic function. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for translating its in vitro efficacy into successful in vivo applications for the treatment of acute and chronic neurological disorders.

References

AS601245 role in apoptosis and cell survival

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of AS601245 in Apoptosis and Cell Survival

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as 1,3-Benzothiazol-2-yl-(2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl) acetonitrile, is a potent and selective small molecule inhibitor of the c-Jun N-terminal kinases (JNK).[1][2] As a member of the Mitogen-Activated Protein Kinase (MAPK) family, the JNK signaling pathway is a critical regulator of diverse cellular processes, including inflammation, proliferation, differentiation, cell survival, and apoptosis.[2] The role of JNK signaling is often context-dependent; sustained activation is typically associated with apoptosis, while transient activation can promote survival.[2]

This compound acts as an ATP-competitive inhibitor, targeting the kinase domain of JNK isoforms.[3][4][5] Its cell-permeable and orally active nature, coupled with its ability to cross the blood-brain barrier, makes it a valuable tool for both in vitro and in vivo studies investigating the multifaceted roles of JNK in health and disease.[5][6] This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its dual role in apoptosis and cell survival, and the key signaling pathways it modulates. Detailed experimental protocols for assessing its effects are also provided.

Mechanism of Action and Specificity

This compound is a selective, ATP-competitive inhibitor of the three primary JNK isoforms: JNK1, JNK2, and JNK3.[3][4] Its inhibitory activity is most potent against JNK3. The compound exhibits significant selectivity for JNKs over other kinases, making it a precise tool for dissecting JNK-specific signaling events.[3]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory concentration (IC50) values of this compound highlight its potency and selectivity for JNK isoforms.

Target Kinase IC50 Value (nM) References
Human JNK1 (hJNK1)150[1][3][4][5][6]
Human JNK2 (hJNK2)220[1][3][4][5][6]
Human JNK3 (hJNK3)70[1][3][4][5][6]

This compound demonstrates 10- to 20-fold selectivity over kinases like c-src and CDK2, and over 50- to 100-fold selectivity against a broader range of Ser/Thr and Tyr-protein kinases.[3]

The Dichotomous Role of this compound in Cell Fate

The functional outcome of JNK inhibition by this compound is highly dependent on the cellular context and the specific pathological stimuli. It can either promote apoptosis, particularly in cancer cells, or inhibit apoptosis, providing a pro-survival and neuroprotective effect.

Pro-Apoptotic Effects in Cancer

In several cancer cell lines, basal JNK activity is essential for survival and proliferation. Inhibition of this activity by compounds like this compound can lead to cell cycle arrest and apoptosis.[2][7]

  • T-cell Acute Lymphoblastic Leukemia (T-ALL): In T-ALL cell lines such as HPB-ALL and Jurkat, treatment with 10 μmol/L this compound induces cell cycle arrest and apoptosis.[7] It can also sensitize these cells to Fas-mediated apoptosis.[7]

  • Colon Cancer: In CaCo-2 human colon cancer cells, this compound inhibits proliferation in a dose-dependent manner.[8] When used in combination with the PPARα ligand clofibrate, it synergistically reduces cell proliferation and induces apoptosis.[8] This combined treatment was shown to significantly increase caspase 3/7 activity.[8]

Anti-Apoptotic and Pro-Survival Effects

In contrast to its effects on cancer cells, this compound exhibits significant protective effects in models of ischemia and neurodegeneration by inhibiting apoptosis.[1][9]

  • Myocardial Ischemia/Reperfusion: In a rat model of myocardial ischemia/reperfusion, this compound administration significantly reduced infarct size and cardiomyocyte apoptosis.[1] This protective effect was directly correlated with a reduction in the phosphorylation of c-Jun and a decrease in TUNEL-positive cells.[1]

  • Neuroprotection: this compound has demonstrated neuroprotective properties in models of cerebral ischemia.[9] It reduces damage to neurons and improves cognitive outcomes by inhibiting the JNK-mediated apoptotic cascade.[9][10] Studies in neonatal rats with hypoxic-ischemic brain damage show that this compound blocks JNK activity, preventing the activation of the pro-apoptotic JNK/FOXO3a/Bim pathway.[10]

Quantitative Data: In Vivo Efficacy
Model System Treatment Regimen Observed Effect References
Rat Myocardial Ischemia4.5 mg/kg i.v. bolus + infusion44% reduction in infarct size[1]
Rat Myocardial Ischemia4.5 mg/kg i.v. bolus + infusion82.1% reduction in TUNEL-positive cells[1]
Rat Myocardial Ischemia4.5 mg/kg i.v. bolus + infusion85% reduction in c-Jun phosphorylation[1]
Gerbil Global Cerebral Ischemia80 mg/kg i.p.67% reduction in neurite damage[9]
Gerbil Global Cerebral Ischemia80 mg/kg i.p.84% reduction in astrocyte activation[9]

Key Signaling Pathways Modulated by this compound

This compound exerts its effects by intervening in critical JNK-mediated signaling cascades.

The Canonical JNK/c-Jun Apoptotic Pathway

Under stressful stimuli like ischemia or DNA damage, the JNK pathway is activated, leading to the phosphorylation of the transcription factor c-Jun. Phosphorylated c-Jun (P-c-Jun) then promotes the expression of pro-apoptotic genes, including those from the Bcl-2 family, initiating cell death. This compound directly blocks the phosphorylation of c-Jun, thereby inhibiting this apoptotic cascade.[1]

G cluster_stimulus Stimulus cluster_pathway JNK Signaling cluster_inhibitor Inhibition Stress Stress / Ischemia JNK JNK Stress->JNK Activates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Promotes This compound This compound This compound->JNK Inhibits

Caption: this compound inhibits the canonical JNK/c-Jun apoptotic pathway.

The JNK/FOXO3a/Bim Neuroprotective Pathway

In neuronal cells, JNK can phosphorylate the transcription factor FOXO3a.[10] This phosphorylation event leads to the translocation of FOXO3a into the nucleus, where it upregulates the expression of pro-apoptotic proteins like Bim. By inhibiting JNK, this compound prevents the phosphorylation and subsequent nuclear translocation of FOXO3a, thereby downregulating Bim expression and promoting neuronal survival.[10]

G cluster_stimulus Stimulus cluster_pathway JNK Signaling in Neurons cluster_inhibitor Inhibition HI Hypoxia-Ischemia JNK JNK HI->JNK Activates FOXO3a_cyto FOXO3a (Cytosol) JNK->FOXO3a_cyto Phosphorylates FOXO3a_nuc FOXO3a (Nucleus) FOXO3a_cyto->FOXO3a_nuc Translocates Bim Bim (Pro-apoptotic) FOXO3a_nuc->Bim Upregulates Survival Cell Survival Bim->Survival Inhibits This compound This compound This compound->JNK Inhibits

Caption: this compound promotes neuronal survival by inhibiting the JNK/FOXO3a/Bim pathway.

Experimental Protocols and Workflows

The following sections provide generalized methodologies for key experiments used to characterize the effects of this compound on apoptosis and cell signaling.

Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11]

G start Seed Cells treat Treat with this compound (and controls) start->treat harvest Harvest Cells (include supernatant) treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate (Dark, RT) stain->incubate analyze Analyze via Flow Cytometry incubate->analyze end Quantify Cell Populations analyze->end G start Culture and Treat Cells with this compound lysis Lyse Cells in RIPA Buffer with Protease/Phosphatase Inhibitors start->lysis quantify Quantify Protein (e.g., BCA Assay) lysis->quantify prepare Prepare Lysates with Laemmli Buffer & Boil quantify->prepare sds_page Separate Proteins via SDS-PAGE prepare->sds_page transfer Transfer Proteins to PVDF/Nitrocellulose Membrane sds_page->transfer block Block Membrane (e.g., 5% Milk or BSA) transfer->block primary_ab Incubate with Primary Antibody (e.g., anti-P-c-Jun) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with ECL Substrate and Image secondary_ab->detect end Analyze Band Intensity detect->end

References

AS601245: A Technical Guide to a Selective JNK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AS601245, chemically identified as (1,3-benzothiazol-2-yl(2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile), is a potent and selective, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[1][2] This document provides a comprehensive technical overview of the discovery, development, and preclinical characterization of this compound. It includes a summary of its inhibitory activity, key in vivo efficacy data, detailed experimental methodologies for its evaluation, and a discussion of the relevant signaling pathways. This guide is intended to serve as a resource for researchers in the fields of neurobiology, inflammation, and oncology who are interested in the therapeutic potential of JNK inhibition.

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] They are activated in response to a wide range of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and oxidative stress. The JNK signaling pathway plays a critical role in the regulation of numerous cellular processes, such as apoptosis, inflammation, cell proliferation, and differentiation. Consequently, dysregulation of the JNK pathway has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. This has made the JNKs attractive targets for therapeutic intervention.

This compound emerged from research efforts focused on identifying small molecule inhibitors of JNKs with therapeutic potential. It is an orally active compound that has demonstrated significant neuroprotective and anti-inflammatory effects in preclinical models.[1][2]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of JNKs, binding to the ATP-binding site of the kinase and preventing the phosphorylation of its downstream substrates, such as c-Jun.[1]

Signaling Pathway

The JNK signaling cascade is a multi-tiered pathway that is initiated by various stress stimuli. These stimuli activate upstream kinases, which in turn phosphorylate and activate the JNKs. Activated JNKs then translocate to the nucleus and phosphorylate a number of transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. The phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of genes involved in apoptosis, inflammation, and other cellular responses. This compound, by inhibiting JNK, effectively blocks this signaling cascade at a critical juncture.

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress Stimuli Stress Stimuli Upstream Kinases Upstream Kinases Stress Stimuli->Upstream Kinases JNK JNK Upstream Kinases->JNK c-Jun c-Jun JNK->c-Jun Phosphorylation Gene Expression Gene Expression c-Jun->Gene Expression This compound This compound This compound->JNK Inhibition

Figure 1: JNK Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various in vitro kinase assays.

Target IC50 (nM) Assay Type
hJNK1150In vitro kinase assay
hJNK2220In vitro kinase assay
hJNK370In vitro kinase assay
Table 1: In vitro inhibitory activity of this compound against human JNK isoforms.[1][3]

This compound exhibits good selectivity for JNKs over a range of other kinases.

Kinase Selectivity (fold vs JNKs)
c-src10 - 20
CDK210 - 20
c-Raf10 - 20
Other Ser/Thr and Tyr kinases> 50 - 100
Table 2: Kinase selectivity profile of this compound.[1]

Preclinical Development

Synthesis and Structure-Activity Relationship (SAR)

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its structure suggests a synthetic route involving the coupling of a substituted aminopyrimidine core with a benzothiazole acetonitrile moiety. The aminopyrimidine scaffold is a common feature in many kinase inhibitors. Structure-activity relationship studies on related aminopyrimidine JNK inhibitors have highlighted the importance of specific substitutions on the pyrimidine ring for both potency and selectivity. The development of this compound likely involved the optimization of these substitutions to achieve the desired pharmacological profile.

In Vivo Efficacy

This compound has demonstrated significant neuroprotective effects in a gerbil model of transient global cerebral ischemia.

Dose (mg/kg, i.p.) Protection of CA1 Neurons Model
40, 60, 80Significant protection against delayed neuronal lossGerbil transient global ischemia
Table 3: Neuroprotective effects of this compound in a gerbil model of ischemia.[2]

The anti-inflammatory properties of this compound were evaluated in a mouse model of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release.

Dose (mg/kg, p.o.) Inhibition of TNF-α Release Model
0.3 - 10Potent, dose-dependent inhibitionMouse LPS-induced TNF-α release
Table 4: Anti-inflammatory effects of this compound in a mouse model.
Preclinical Safety and Toxicology

Detailed preclinical safety and toxicology data for this compound are not extensively published. Standard preclinical safety evaluations for a compound at this stage of development would typically include in vitro genotoxicity assays (e.g., Ames test, chromosome aberration test) and in vivo studies in at least two species (one rodent, one non-rodent) to assess acute and repeated-dose toxicity. These studies would evaluate potential effects on major organ systems and establish a safety margin for potential human studies.

Clinical Trial Status

A thorough search of clinical trial registries (such as ClinicalTrials.gov) and the published literature did not reveal any registered or completed clinical trials for this compound. This suggests that despite its promising preclinical profile, this compound has not progressed into human clinical development. The reasons for this have not been publicly disclosed.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound, based on standard and published protocols.

In Vitro JNK Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against JNK isoforms.

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_detection Detection Recombinant JNK Recombinant JNK Incubation (30°C, 30 min) Incubation (30°C, 30 min) Recombinant JNK->Incubation (30°C, 30 min) GST-c-Jun Substrate GST-c-Jun Substrate GST-c-Jun Substrate->Incubation (30°C, 30 min) This compound (various conc.) This compound (various conc.) This compound (various conc.)->Incubation (30°C, 30 min) ATP [γ-32P] ATP [γ-32P] ATP [γ-32P]->Incubation (30°C, 30 min) Kinase Buffer Kinase Buffer Kinase Buffer->Incubation (30°C, 30 min) SDS-PAGE SDS-PAGE Incubation (30°C, 30 min)->SDS-PAGE Stop Reaction Autoradiography Autoradiography SDS-PAGE->Autoradiography Quantification Quantification Autoradiography->Quantification

Figure 2: Workflow for an in vitro JNK kinase assay.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing recombinant human JNK1, JNK2, or JNK3 enzyme, a substrate such as GST-c-Jun, and kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (containing a radioactive isotope, e.g., [γ-³²P]ATP).

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Separation and Detection: Separate the proteins by SDS-PAGE. The phosphorylated substrate is then visualized by autoradiography.

  • Data Analysis: Quantify the amount of phosphorylated substrate and calculate the IC₅₀ value for this compound.

Gerbil Model of Transient Global Cerebral Ischemia

This protocol outlines the procedure for inducing transient global cerebral ischemia in gerbils to evaluate the neuroprotective effects of this compound.

Methodology:

  • Animal Preparation: Anesthetize adult Mongolian gerbils.

  • Surgical Procedure: Make a midline cervical incision and expose both common carotid arteries.

  • Induction of Ischemia: Occlude both common carotid arteries using non-traumatic arterial clips for a period of 5 minutes to induce global cerebral ischemia.

  • Reperfusion: Remove the clips to allow for reperfusion of the brain.

  • Drug Administration: Administer this compound (e.g., 40, 60, or 80 mg/kg) or vehicle intraperitoneally at a specified time point relative to the ischemic insult (e.g., immediately after reperfusion).

  • Post-operative Care: Suture the incision and allow the animals to recover.

  • Histological Analysis: After a set survival period (e.g., 7 days), perfuse the animals, and process the brains for histological analysis. Stain brain sections with a neuronal marker (e.g., cresyl violet) to assess the extent of neuronal damage in the CA1 region of the hippocampus.

  • Data Analysis: Quantify the number of surviving neurons in the CA1 region and compare the results between the this compound-treated and vehicle-treated groups.

Mouse Model of LPS-Induced TNF-α Release

This protocol describes a method to assess the in vivo anti-inflammatory activity of this compound.

Methodology:

  • Animal Preparation: Use adult mice (e.g., C57BL/6).

  • Drug Administration: Administer this compound (e.g., 0.3-10 mg/kg) or vehicle orally.

  • Induction of Inflammation: After a specified time (e.g., 1 hour) following drug administration, inject the mice with lipopolysaccharide (LPS) from E. coli intraperitoneally to induce an inflammatory response.

  • Blood Collection: At the time of peak TNF-α production (e.g., 1.5 hours post-LPS injection), collect blood samples from the mice.

  • TNF-α Measurement: Separate the plasma and measure the concentration of TNF-α using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Compare the plasma TNF-α levels between the this compound-treated and vehicle-treated groups to determine the percentage of inhibition.

Conclusion

This compound is a well-characterized, potent, and selective JNK inhibitor with demonstrated efficacy in preclinical models of neurodegeneration and inflammation. Its favorable in vitro and in vivo pharmacological profile established it as a valuable research tool for investigating the roles of the JNK signaling pathway in various disease states. While the reasons for its apparent lack of clinical development are not public, the data generated on this compound have contributed significantly to the understanding of JNK biology and have informed the development of subsequent JNK inhibitors. The technical information and experimental protocols provided in this guide offer a comprehensive resource for researchers working with this compound or in the broader field of JNK-targeted drug discovery.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of AS601245 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of AS601245, a selective c-Jun N-terminal kinase (JNK) inhibitor, in mouse models. The provided information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacokinetics of this compound.

Introduction

This compound is a potent, ATP-competitive inhibitor of JNK isoforms (JNK1, JNK2, and JNK3), with demonstrated neuroprotective and anti-inflammatory properties.[1][2] The c-Jun N-terminal kinase (JNK) signaling pathway is activated by stress stimuli and plays a crucial role in regulating various cellular processes, including inflammation, apoptosis, and cell proliferation. Inhibition of this pathway with molecules like this compound has shown therapeutic potential in various disease models. This document outlines established protocols for preparing and administering this compound to mice via intraperitoneal injection and oral gavage, along with a summary of reported dosages and their observed effects.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Mouse Models
Mouse Model Administration Route Dosage Vehicle Observed Effect
Transient Global Ischemia (Gerbil)Intraperitoneal (i.p.)40, 60, 80 mg/kgNot specifiedSignificant protection against the delayed loss of hippocampal CA1 neurons.[1][3]
LPS-induced InflammationOral (p.o.)0.3 - 10 mg/kgNot specifiedPotent, dose-dependent inhibition of TNF-α release.[1]
Focal Cerebral Ischemia (Rat)Intraperitoneal (i.p.)6, 18, 60 mg/kgNot specifiedSignificant neuroprotective effect.[3]
Focal Cerebral Ischemia (Rat)Intravenous (i.v.) bolus + infusion1 mg/kg bolus followed by 0.6 mg/kg/hNot specifiedSignificant neuroprotective effect.[3]
Table 2: Vehicle Formulations for this compound In Vivo Administration
Formulation Component Protocol 1 (for i.p. or p.o.) Protocol 2 (for p.o.)
Solvent 1 DMSO (10%)DMSO (10%)
Solvent 2 PEG300 (40%)Corn Oil (90%)
Surfactant Tween-80 (5%)-
Aqueous Phase Saline (45%)-
Solubility ≥ 1 mg/mL≥ 1 mg/mL
Reference MedChemExpressMedChemExpress

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of this compound

This protocol describes the preparation and administration of this compound via intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile 1 mL syringes

  • Sterile needles (25-27 gauge)

  • 70% Ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the housing conditions for at least one week before the experiment.

    • Weigh each mouse on the day of injection to determine the correct dosing volume.

  • Preparation of this compound Solution (using Formulation 1):

    • To prepare a 1 mg/mL solution, first dissolve the required amount of this compound powder in DMSO to make a stock solution (e.g., 10 mg/mL).

    • For the final injection volume, combine the components in the following order, ensuring each is fully mixed before adding the next:

      • 10% DMSO (from your stock solution)

      • 40% PEG300

      • 5% Tween-80

      • 45% Sterile Saline

    • Vortex the solution until it is clear and homogenous. Prepare the solution fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

  • Administration:

    • Restrain the mouse securely. One common method is to scruff the loose skin over the neck and shoulders.

    • Position the mouse to expose the abdomen. The head should be tilted slightly downwards.

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Disinfect the injection site with 70% ethanol.

    • Insert a new sterile needle (bevel up) at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).

    • Inject the calculated volume of the this compound solution slowly and steadily. The typical injection volume for a mouse is 5-10 mL/kg.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions following the injection.

Protocol 2: Oral Gavage (p.o.) Administration of this compound

This protocol details the administration of this compound via oral gavage.

Materials:

  • This compound powder

  • Vehicle solution (e.g., Formulation 1 or 2 from Table 2)

  • Sterile water or saline for vehicle control

  • Flexible or rigid feeding tube (gavage needle) with a rounded tip (20-22 gauge for adult mice)

  • 1 mL syringe

  • Animal scale

  • Appropriate PPE

Procedure:

  • Animal Preparation:

    • Weigh each mouse to calculate the required dose.

    • Fasting is not always necessary but may be required depending on the experimental design.

  • Preparation of this compound Solution:

    • Prepare the desired formulation as described in Protocol 1 (Formulation 1) or by dissolving the this compound stock in corn oil (Formulation 2). Ensure the solution is homogenous.

  • Administration:

    • Measure the correct length of the gavage needle for the mouse (from the tip of the nose to the last rib) to ensure it will reach the stomach.

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head. The body should be held in a vertical position.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the tube; do not force it. The tube should pass smoothly down the esophagus. If resistance is met, withdraw and try again.

    • Once the tube is in place, administer the this compound solution slowly.

    • Withdraw the tube gently and return the mouse to its cage.

    • Observe the animal for any signs of distress, such as difficulty breathing, which could indicate improper tube placement.

Mandatory Visualization

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV, LPS) Upstream_Kinases Upstream Kinases (MKK4/7) Stress_Stimuli->Upstream_Kinases JNK JNK (JNK1/2/3) Upstream_Kinases->JNK c_Jun c-Jun JNK->c_Jun Phosphorylation This compound This compound This compound->JNK Inhibition Cellular_Response Cellular Response (Apoptosis, Inflammation, Proliferation) c_Jun->Cellular_Response

Caption: The JNK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Animal_Acclimation Animal Acclimation (1 week) Group_Assignment Random Group Assignment (Vehicle vs. This compound) Animal_Acclimation->Group_Assignment Dosing_Preparation This compound Formulation (Freshly Prepared) Group_Assignment->Dosing_Preparation Administration In Vivo Administration (i.p. or p.o.) Dosing_Preparation->Administration Monitoring Post-Administration Monitoring (Health & Behavior) Administration->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Tissue Collection, Behavioral Tests) Monitoring->Endpoint_Analysis

Caption: A generalized experimental workflow for in vivo studies with this compound.

References

Application Note: Measuring JNK Inhibition with AS601245 via Western Blot for Phospho-c-Jun

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1] They are activated by various stress stimuli, including cytokines, UV irradiation, heat shock, and osmotic shock.[1][2] Once activated, JNKs phosphorylate a range of downstream targets, most notably the transcription factor c-Jun at serines 63 and 73 within its transactivation domain.[1][3] This phosphorylation event is critical for the formation of the Activator Protein-1 (AP-1) transcription factor complex, which regulates genes involved in cellular processes like proliferation, apoptosis, and inflammation.[3][4]

AS601245 is a potent and selective, ATP-competitive inhibitor of JNK isoforms JNK1, JNK2, and JNK3.[5][6][7] Its ability to block the JNK signaling pathway makes it a valuable tool for studying JNK-mediated cellular events and a potential therapeutic agent for conditions where JNK is implicated, such as neurodegenerative diseases and inflammatory responses.[4][8] This application note provides a detailed protocol for utilizing this compound to inhibit JNK activity and quantifying this inhibition by measuring the phosphorylation status of its direct downstream target, c-Jun, via Western blot.

Signaling Pathway

Stress stimuli activate a cascade of kinases, leading to the dual phosphorylation and activation of JNK by MKK4 and MKK7.[9] Activated JNK then phosphorylates c-Jun. The inhibitor this compound competitively binds to the ATP-binding pocket of JNK, preventing the phosphorylation of c-Jun and subsequent downstream signaling.

JNK_Pathway cluster_input Stimuli cluster_pathway JNK Signaling Cascade cluster_output Cellular Response Stress Stimuli Stress Stimuli MKK MKK4/MKK7 Stress Stimuli->MKK Activates JNK JNK MKK->JNK Phosphorylates pcJun p-c-Jun (Ser63/73) cJun c-Jun JNK->cJun Phosphorylates Response Gene Expression (Apoptosis, Inflammation) pcJun->Response Regulates This compound This compound This compound->JNK Inhibits

Caption: JNK signaling pathway and inhibition by this compound.

Data Presentation

The following tables summarize quantitative data from studies that used this compound to inhibit c-Jun phosphorylation. These serve as a reference for expected outcomes and effective concentration ranges.

Table 1: Effect of this compound on c-Jun Phosphorylation in CaCo-2 Cells

Treatment ConcentrationCell LineDurationObserved Effect on p-c-JunReference
0.1 µM this compoundCaCo-248 hoursReduction in p-c-Jun protein levels[10]

Table 2: Dose-Dependent Inhibition of c-Jun Phosphorylation by this compound in HLE-B3 Cells

Treatment ConcentrationCell LineDurationObserved Effect on p-c-JunReference
5 µM this compoundHLE-B34.5 hoursMarked decrease in p-c-Jun[11]
10 µM this compoundHLE-B34.5 hoursMarked decrease in p-c-Jun[11]
20 µM this compoundHLE-B34.5 hoursMarked decrease in p-c-Jun[11]

Experimental Protocol: Western Blot for p-c-Jun

This protocol provides a method to assess the inhibitory effect of this compound on JNK activity by measuring changes in c-Jun phosphorylation at Serine 63.

Materials and Reagents
  • Cell Line: Appropriate cell line with detectable JNK activity (e.g., HeLa, CaCo-2, HLE-B3).

  • This compound Inhibitor: (e.g., Abcam ab145194, MedChemExpress HY-12033).[5][7]

  • Stimulant: Anisomycin, UV radiation, or other known JNK pathway activator.

  • Lysis Buffer: RIPA buffer or similar (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na₃VO₄).[12]

  • Primary Antibodies:

    • Rabbit monoclonal anti-phospho-c-Jun (Ser63) (e.g., Cell Signaling Technology #91952, Abcam ab32385).[13]

    • Mouse or Rabbit monoclonal anti-Total c-Jun.

    • Loading control antibody (e.g., anti-β-Actin, anti-GAPDH).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • SDS-PAGE reagents and equipment.

  • PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Chemiluminescent HRP Substrate.

  • Imaging System.

Experimental Workflow

WB_Workflow cluster_prep 1. Cell Preparation & Treatment cluster_protein 2. Protein Extraction & Quantification cluster_wb 3. Western Blot cluster_analysis 4. Detection & Analysis A Plate Cells B Pre-treat with this compound (e.g., 0.1 - 20 µM) A->B C Induce JNK Pathway (e.g., UV, Anisomycin) B->C D Lyse Cells on Ice C->D E Quantify Protein (e.g., BCA Assay) D->E F SDS-PAGE E->F G Transfer to Membrane F->G H Block Membrane G->H I Incubate with Primary Abs (p-c-Jun, Total c-Jun, Loading Control) H->I J Incubate with Secondary Ab I->J K Add Chemiluminescent Substrate J->K L Image Blot K->L M Densitometry Analysis (Normalize p-c-Jun to Total c-Jun) L->M

Caption: Workflow for Western blot analysis of p-c-Jun.

Step-by-Step Method

1. Cell Culture and Treatment

  • Plate cells at a density that will result in 70-80% confluency on the day of the experiment.

  • The following day, replace the medium. Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for 1-2 hours.

  • Induce the JNK pathway. For example, treat cells with a known JNK activator like Anisomycin (25 µg/mL for 30 minutes) or expose them to UV radiation (e.g., 40-100 mJ/cm²) followed by a recovery period (e.g., 1-2 hours).[13][14] Keep an untreated, unstimulated control.

2. Cell Lysis and Protein Quantification

  • After treatment, place the culture dishes on ice and aspirate the media.

  • Wash the cells once with ice-cold PBS.[12]

  • Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to each dish (e.g., 500 µL for a 10 cm dish).[15]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes.[16]

  • Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

  • Transfer the supernatant (total cell lysate) to a new tube.

  • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer

  • Normalize all samples to the same protein concentration with lysis buffer and add SDS-PAGE loading buffer. A typical loading amount is 15-30 µg of total protein per lane.[17]

  • Boil the samples at 95-100°C for 5-10 minutes.[12][15]

  • Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunoblotting

  • Block the membrane with Blocking Buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature with gentle agitation.[17]

  • Incubate the membrane with the primary antibody against phospho-c-Jun (Ser63), diluted in blocking buffer (e.g., 1:1000 in 5% BSA in TBST), overnight at 4°C with gentle agitation.[15][18]

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 to 1:10000 dilution) in blocking buffer for 1 hour at room temperature.[18]

  • Wash the membrane again three times for 5-10 minutes each with TBST.

5. Detection and Analysis

  • Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for 1-5 minutes.[18]

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • To ensure equal protein loading and to normalize the p-c-Jun signal, the blot can be stripped and re-probed for total c-Jun and a loading control protein like β-Actin or GAPDH.

  • Quantify the band intensities using densitometry software. Calculate the ratio of p-c-Jun to total c-Jun (or the loading control) for each sample to determine the relative change in phosphorylation.

References

Application Note: In Vitro Kinase Assay Protocol for the JNK Inhibitor AS601245

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AS601245 is an ATP-competitive inhibitor of the c-Jun N-terminal kinase (JNK) family, demonstrating particular potency against JNK1 and JNK3. The JNK signaling cascade is a critical pathway in cellular responses to stress, inflammation, and apoptosis. This document provides a detailed protocol for conducting an in vitro kinase assay to measure the inhibitory activity of this compound against JNK family kinases. The protocol outlines both a traditional radiometric method using [γ-³²P]ATP and a luminescence-based method using the ADP-Glo™ Kinase Assay.

JNK Signaling Pathway and this compound Inhibition

The following diagram illustrates the JNK signaling cascade, which is initiated by various stress signals and culminates in the phosphorylation of transcription factors like c-Jun. This compound acts by competitively binding to the ATP-binding site of JNK, thereby preventing the phosphorylation of its downstream substrates.

JNK_Pathway cluster_upstream Upstream Activators cluster_cascade Kinase Cascade cluster_downstream Downstream Effects UV UV Radiation MKK47 MKK4 / MKK7 UV->MKK47 Cytokines Inflammatory Cytokines Cytokines->MKK47 Stress Cellular Stress Stress->MKK47 JNK JNK1 / JNK2 / JNK3 MKK47->JNK cJun c-Jun JNK->cJun Phosphorylation Apoptosis Apoptosis, Inflammation cJun->Apoptosis This compound This compound This compound->JNK Inhibition

Caption: JNK signaling pathway with the inhibitory action of this compound.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against JNK kinases.

Kinase TargetIC50 (nM)Substrate UsedAssay Method
JNK1150GST-c-JunRadiometric
JNK2220GST-c-JunRadiometric
JNK380GST-c-JunRadiometric

Data sourced from publicly available literature.

Experimental Workflow

The general workflow for the in vitro kinase assay involves preparing the reagents, initiating the kinase reaction, stopping the reaction, and finally detecting the signal.

Kinase_Assay_Workflow A 1. Prepare Reagents (Buffer, Kinase, Substrate, ATP, this compound) B 2. Dispense Inhibitor (this compound dilutions) A->B C 3. Add Kinase and Substrate B->C D 4. Initiate Reaction (Add ATP) C->D E 5. Incubate (e.g., 30 min at 30°C) D->E F 6. Stop Reaction E->F G 7. Detect Signal (Radioactivity or Luminescence) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: General experimental workflow for the this compound kinase assay.

Protocol 1: Radiometric [γ-³²P]ATP Filter Binding Assay

This protocol measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.

A. Materials and Reagents

  • Kinase: Recombinant active JNK1, JNK2, or JNK3.

  • Substrate: GST-c-Jun (1-79).

  • Inhibitor: this compound, dissolved in DMSO.

  • Radioisotope: [γ-³²P]ATP.

  • Kinase Assay Buffer (1X): 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT.

  • ATP: 10 mM stock solution.

  • Stop Solution: 75 mM orthophosphoric acid.

  • Filter Mats: P81 phosphocellulose filter paper.

  • Scintillation Counter and Scintillation Fluid .

B. Experimental Procedure

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO. A typical starting range is 1 µM to 1 nM. Add 2 µL of each dilution to the wells of a 96-well plate. Include "no inhibitor" (DMSO only) controls.

  • Prepare Master Mix: Prepare a master mix containing the Kinase Assay Buffer, the specific JNK enzyme, and the GST-c-Jun substrate.

  • Add Kinase/Substrate Mix: Add 20 µL of the master mix to each well containing the inhibitor. Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Prepare the ATP reaction mix by diluting [γ-³²P]ATP with unlabeled ATP in Kinase Assay Buffer to a final concentration of 50 µM. Add 20 µL of the ATP mix to each well to start the reaction. The final reaction volume is 42 µL.

  • Incubation: Incubate the plate at 30°C for 30-45 minutes.

  • Stop Reaction: Stop the reaction by adding 40 µL of 75 mM orthophosphoric acid to each well.

  • Filter Binding: Spot 50 µL from each well onto a P81 phosphocellulose filter mat.

  • Washing: Wash the filter mat three times for 10 minutes each in 0.75% phosphoric acid, followed by a final wash in acetone.

  • Detection: Allow the mat to dry completely. Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and plot the results to determine the IC50 value.

Protocol 2: Luminescence-Based ADP-Glo™ Assay

This non-radioactive method measures kinase activity by quantifying the amount of ADP produced during the reaction.

A. Materials and Reagents

  • Kinase: Recombinant active JNK1, JNK2, or JNK3.

  • Substrate: GST-c-Jun (1-79).

  • Inhibitor: this compound, dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega): Includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Kinase Assay Buffer (1X): 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT.

  • ATP: Stock solution.

  • Luminometer.

B. Experimental Procedure

  • Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound in a 96-well plate as described in Protocol 1.

  • Add Kinase and Substrate: Add the JNK enzyme and GST-c-Jun substrate to each well.

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or below the Km for the specific kinase. The total reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the newly produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal. Incubate for 30 minutes at room temperature.

  • Detection: Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. The lower the luminescent signal, the higher the inhibition. Plot the results to determine the IC50 value.

Application Notes and Protocols for AS601245 in a Cerebral Ischemia Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS601245 is a potent and selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] The JNK pathway is a critical mediator of neuronal apoptosis and inflammation following cerebral ischemic events.[1][2] Consequently, inhibition of this pathway with this compound has demonstrated significant neuroprotective effects in various preclinical models of stroke.[1][3] These application notes provide a comprehensive overview of the use of this compound in cerebral ischemia models, including detailed experimental protocols, quantitative data summaries, and visual representations of the underlying mechanisms and workflows.

Mechanism of Action

Cerebral ischemia triggers a complex cascade of events, including excitotoxicity, oxidative stress, and inflammation, which converge on the activation of the JNK signaling pathway.[4][5] Activated JNK phosphorylates the transcription factor c-Jun, leading to the expression of pro-apoptotic genes and subsequent neuronal cell death.[1][6] this compound acts as an ATP-competitive inhibitor of JNK, preventing the phosphorylation of c-Jun and thereby blocking the downstream apoptotic cascade.[4] This inhibition has been shown to reduce infarct volume, decrease neuronal damage, and improve functional outcomes in animal models of stroke.[1][3]

Signaling Pathway

Ischemia Cerebral Ischemia ROS Oxidative Stress (ROS, RNS) Ischemia->ROS Excitotoxicity Excitotoxicity Ischemia->Excitotoxicity Inflammation Inflammation Ischemia->Inflammation JNK JNK Activation ROS->JNK Excitotoxicity->JNK Inflammation->JNK cJun c-Jun Phosphorylation JNK->cJun Neuroprotection Neuroprotection JNK->Neuroprotection This compound This compound This compound->JNK Inhibits This compound->Neuroprotection Apoptosis Apoptosis cJun->Apoptosis

Caption: this compound inhibits the JNK signaling pathway to confer neuroprotection.

Data Presentation

Table 1: Neuroprotective Effects of this compound in a Gerbil Model of Global Cerebral Ischemia
Dose (mg/kg, i.p.)Reduction in Neurite Damage (%)Reduction in Astrocyte Activation (%)Reference
8067% (P<0.001 vs. controls)84% (P<0.001 vs. controls)[3][4]
Table 2: Dose-Dependent Neuroprotection of this compound on Hippocampal Damage in Gerbils
Dose (mg/kg, i.p.)Reduction in Hippocampal Damage (%)Reference
8055 ± 11%[4]
6040 ± 15%[4]
4024 ± 9%[4]
Table 3: Neuroprotective Effects of this compound in a Rat Model of Focal Cerebral Ischemia (MCAO)
Administration RouteDoseOutcomeReference
Intraperitoneal (i.p.)6, 18, and 60 mg/kgSignificant neuroprotective effect[1]
Intravenous (i.v.)1 mg/kg bolus followed by 0.6 mg/kg/h infusionSignificant neuroprotective effect[1]

Experimental Protocols

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of focal cerebral ischemia in rats using the intraluminal suture method, a widely accepted and standardized model.[7][8]

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • 4-0 nylon monofilament with a rounded tip[7]

  • Operating microscope

  • Standard surgical instruments

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Place the rat in a supine position and make a midline neck incision.[8]

  • Carefully dissect and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[9]

  • Ligate the distal end of the ECA.

  • Place a temporary ligature around the CCA and the origin of the ICA.

  • Make a small incision in the ECA stump.

  • Introduce the 4-0 nylon monofilament through the ECA stump and into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the CCA bifurcation.[7]

  • To induce transient ischemia, the filament is left in place for a specific duration (e.g., 60 or 90 minutes) and then withdrawn to allow for reperfusion. For permanent ischemia, the filament is left in place.

  • Close the incision and allow the animal to recover from anesthesia.

Protocol 2: Administration of this compound

This compound can be administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.[1]

Preparation of this compound Solution:

  • This compound is soluble in DMSO. For in vivo experiments, further dilution in a vehicle such as saline or a solution containing a solubilizing agent is necessary. It is crucial to establish the appropriate vehicle control group in your experiments.

Administration:

  • Intraperitoneal (i.p.) Injection: Administer the prepared this compound solution into the peritoneal cavity of the animal. Doses ranging from 6 to 80 mg/kg have been shown to be effective.[1]

  • Intravenous (i.v.) Injection: For i.v. administration, a bolus injection followed by a continuous infusion may be employed. A typical regimen involves a 1 mg/kg bolus followed by a 0.6 mg/kg/h infusion.[1]

Protocol 3: Assessment of Infarct Volume

Infarct volume is a key quantitative measure of ischemic damage.[10][11][12] 2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method for its visualization and quantification.[7]

Procedure:

  • At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the animal and carefully remove the brain.

  • Chill the brain briefly at -20°C for easier slicing.

  • Slice the brain into 2 mm coronal sections.

  • Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and use image analysis software to quantify the infarct area in each slice.

  • Calculate the total infarct volume by integrating the infarct areas across all slices.

Protocol 4: Neurological Function Assessment

Neurological deficits are assessed to determine the functional consequences of the ischemic insult and the therapeutic efficacy of this compound.[13]

Example Scoring System (5-point scale):

  • 0: No neurological deficit.

  • 1: Failure to extend the contralateral forepaw fully.

  • 2: Circling to the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous motor activity.

Experimental Workflow

Animal_Model Cerebral Ischemia Model (e.g., MCAO in rats) AS601245_Admin This compound Administration (i.p. or i.v.) Animal_Model->AS601245_Admin Vehicle_Control Vehicle Control Animal_Model->Vehicle_Control Behavioral Neurological Assessment AS601245_Admin->Behavioral Vehicle_Control->Behavioral Histological Histological Analysis (Infarct Volume - TTC) Behavioral->Histological Molecular Molecular Analysis (Western Blot for p-JNK, p-c-Jun) Histological->Molecular Data_Analysis Data Analysis & Comparison Molecular->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound in a cerebral ischemia model.

References

Application Notes and Protocols: AS601245 in Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS601245 is a potent and selective inhibitor of c-Jun N-terminal kinases (JNK), with IC50 values of 150 nM, 220 nM, and 70 nM for hJNK1, hJNK2, and hJNK3, respectively.[1] This small molecule has demonstrated significant anti-inflammatory and neuroprotective properties. In the context of oncology, particularly colon cancer, this compound has been shown to modulate key cellular processes including proliferation, apoptosis, adhesion, and migration. These application notes provide a comprehensive overview of the use of this compound in colon cancer cell line research, including quantitative data summaries, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of the JNK signaling pathway. JNKs are a family of serine/threonine protein kinases that are activated in response to various cellular stresses and play a crucial role in regulating apoptosis, inflammation, and cell proliferation. In colon cancer, the JNK pathway can have both pro-tumorigenic and anti-tumorigenic roles depending on the context. This compound, by inhibiting JNK, can influence downstream signaling cascades, including those involving PPARγ and STAT3, thereby affecting cancer cell fate.[2][3]

Data Presentation

Table 1: Inhibitory Concentration of this compound on Colon Cancer Cell Proliferation
Cell LineIC20 (µM)IC50 (µM)Citation
CaCo-20.1 ± 0.012.5 ± 1[4]
HT-29Not ReportedNot Reported
SW480Not ReportedNot Reported
Table 2: Synergistic Effects of this compound with Other Agents in CaCo-2 Cells
AgentConcentrationEffect on Cell Proliferation (with this compound 0.1 µM)Effect on Apoptosis (Caspase 3/7 activity)Citation
Clofibrate5 µMSynergistic reduction in cell growth after 72 and 96 hours.~4-fold increase after 48 hours (in combination)[2]
Rosiglitazone50 µMNot explicitly quantified for proliferation, but showed greater reduction in adhesion and migration when combined.Not Reported
Table 3: Effect of this compound and Rosiglitazone on Colon Cancer Cell Adhesion and Migration
Cell LineTreatmentInhibition of Adhesion (%)Inhibition of Migration (%)Citation
CaCo-2 Rosiglitazone (50 µM)~55Not explicitly quantified
This compound (0.1 µM)Additive effect with RosiglitazoneNot explicitly quantified
HT-29 Rosiglitazone (50 µM)~58Not explicitly quantified
This compound (0.1 µM)Additive effect with RosiglitazoneNot explicitly quantified
SW480 Rosiglitazone (50 µM)~59Not explicitly quantified
This compound (0.1 µM)Additive effect with RosiglitazoneNot explicitly quantified

Signaling Pathways and Experimental Workflows

AS601245_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor JNK JNK Receptor->JNK c-Jun c-Jun JNK->c-Jun STAT3 STAT3 JNK->STAT3 PPARγ PPARγ JNK->PPARγ This compound This compound This compound->JNK Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) c-Jun->Transcription Factors (e.g., AP-1) Gene Expression Gene Expression Transcription Factors (e.g., AP-1)->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: this compound inhibits the JNK signaling pathway.

Experimental_Workflow Start Start Colon Cancer Cell Culture Colon Cancer Cell Culture Start->Colon Cancer Cell Culture Treatment with this compound Treatment with this compound Colon Cancer Cell Culture->Treatment with this compound Endpoint Assays Endpoint Assays Treatment with this compound->Endpoint Assays Cell Viability (MTT Assay) Cell Viability (MTT Assay) Endpoint Assays->Cell Viability (MTT Assay) Apoptosis (Annexin V Assay) Apoptosis (Annexin V Assay) Endpoint Assays->Apoptosis (Annexin V Assay) Protein Expression (Western Blot) Protein Expression (Western Blot) Endpoint Assays->Protein Expression (Western Blot) Data Analysis Data Analysis Cell Viability (MTT Assay)->Data Analysis Apoptosis (Annexin V Assay)->Data Analysis Protein Expression (Western Blot)->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of colon cancer cell lines.

Materials:

  • Colon cancer cell lines (e.g., CaCo-2, HT-29, SW480)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis

This protocol is for analyzing the expression of specific proteins in colon cancer cells treated with this compound.

Materials:

  • Colon cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-JNK, anti-phospho-JNK, anti-c-Jun, anti-phospho-c-Jun, anti-STAT3, anti-phospho-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound for the specified time.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis in colon cancer cells treated with this compound using flow cytometry.

Materials:

  • Colon cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as desired.

  • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.

Conclusion

This compound demonstrates significant potential as a research tool for investigating the role of the JNK signaling pathway in colon cancer. Its ability to inhibit proliferation, induce apoptosis, and affect cell adhesion and migration, particularly in combination with other therapeutic agents, warrants further investigation. The protocols and data presented herein provide a foundation for researchers to explore the applications of this compound in colon cancer cell lines.

References

AS601245: A Potent JNK Inhibitor for the Investigation of Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, characterized by progressive damage to the kidneys. A key signaling molecule implicated in the pathogenesis of DN is the c-Jun N-terminal kinase (JNK). The activation of the JNK signaling pathway in response to hyperglycemia and other diabetes-associated metabolic stresses contributes to renal cell apoptosis, inflammation, and fibrosis. AS601245 is a selective, ATP-competitive inhibitor of JNK, demonstrating activity against all three JNK isoforms (JNK1, JNK2, and JNK3). Its utility as a research tool lies in its ability to dissect the role of the JNK pathway in the progression of diabetic nephropathy and to evaluate the therapeutic potential of JNK inhibition.

Mechanism of Action

This compound exerts its inhibitory effects by competing with ATP for binding to the catalytic site of JNK. This prevents the phosphorylation of JNK's downstream targets, thereby blocking the signaling cascade that leads to cellular damage in the context of diabetic nephropathy. The activation of the JNK pathway in renal cells, such as podocytes and mesangial cells, by high glucose levels is a critical event in the development of DN. JNK activation can lead to increased production of inflammatory cytokines, extracellular matrix proteins, and pro-apoptotic factors, all of which contribute to the structural and functional deterioration of the kidney.

Quantitative Data

The inhibitory activity of this compound against the human JNK isoforms is summarized in the table below.

TargetIC50 (nM)
hJNK1150[1]
hJNK2220[1]
hJNK370[1]

Signaling Pathway

The JNK signaling pathway plays a crucial role in the cellular response to stress signals prevalent in the diabetic milieu, such as hyperglycemia and oxidative stress. Inhibition of this pathway by this compound can mitigate the pathological consequences.

JNK_Pathway_DN cluster_stress Diabetic Milieu cluster_upstream Upstream Kinases cluster_jnk JNK cluster_downstream Downstream Effects Hyperglycemia Hyperglycemia MAP3K MAP3K Hyperglycemia->MAP3K Oxidative_Stress Oxidative_Stress Oxidative_Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation Fibrosis Fibrosis JNK->Fibrosis This compound This compound This compound->JNK inhibits

JNK signaling pathway in diabetic nephropathy.

Experimental Protocols

In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rodents

This protocol describes the induction of diabetes and subsequent treatment with this compound to study its effects on the development of diabetic nephropathy.

Experimental Workflow

References

Application Notes and Protocols: Investigating the Role of AS601245 in Cardiomyocyte Hypertrophy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiomyocyte hypertrophy, an increase in the size of heart muscle cells, is an adaptive response to various physiological and pathological stimuli. However, sustained hypertrophy can lead to maladaptive cardiac remodeling and heart failure. The c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade, has been implicated in the regulation of cardiomyocyte hypertrophy, although its precise role remains a subject of investigation. AS601245 is a potent and selective ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1] While direct studies on the effects of this compound on cardiomyocyte hypertrophy are currently limited, its known mechanism of action makes it a valuable pharmacological tool to explore the intricate involvement of the JNK pathway in this critical cellular process. These application notes provide a framework for utilizing this compound to investigate its potential effects on cardiomyocyte hypertrophy.

Data Presentation

As there is no direct quantitative data for the effects of this compound on cardiomyocyte hypertrophy, the following table summarizes the reported effects of JNK inhibition on key hypertrophic markers from studies using other JNK inhibitors, such as SP600125. This information can serve as a basis for hypothesizing the potential outcomes of this compound treatment.

Parameter Hypertrophic Stimulus JNK Inhibitor Observed Effect Reference
Cell Surface AreaPhenylephrine (PE)SP600125Attenuated increase in cell size[2]
Wnt5aSP600125Blocked enlargement of cell surface area[3]
Hypertrophic Gene Expression (ANP, BNP, β-MHC)Phenylephrine (PE)SP600125Attenuated overexpression[2][4]
Wnt5aSP600125Inhibited ANF protein expression[3]
Protein SynthesisPhenylephrine (PE)-Increased protein synthesis is a hallmark of hypertrophy[5]
Intracellular Ca2+ ConcentrationPhenylephrine (PE)SP600125Reduced the PE-induced increase[6]

Table 1: Reported Effects of JNK Inhibition on In Vitro Models of Cardiomyocyte Hypertrophy. ANP: Atrial Natriuretic Peptide; BNP: Brain Natriuretic Peptide; β-MHC: Beta-Myosin Heavy Chain.

Signaling Pathways and Experimental Workflow

JNK Signaling Pathway in Cardiomyocyte Hypertrophy

The JNK pathway can be activated by a variety of hypertrophic stimuli, including G-protein coupled receptor (GPCR) agonists like phenylephrine and angiotensin II. The downstream effects of JNK activation on the hypertrophic response are complex and may be context-dependent.

JNK_Signaling_in_Hypertrophy cluster_stimuli Hypertrophic Stimuli Phenylephrine Phenylephrine GPCR GPCR Phenylephrine->GPCR AngII Angiotensin II AngII->GPCR Gq Gq GPCR->Gq PLC PLC Gq->PLC PKC PKC PLC->PKC MAPKKK MAPKKK (e.g., MEKK1) PKC->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun NFAT NFAT JNK->NFAT Inhibitory Crosstalk Gene_Expression Gene Expression (ANP, BNP, β-MHC) cJun->Gene_Expression NFAT->Gene_Expression This compound This compound This compound->JNK Inhibition Hypertrophy Cardiomyocyte Hypertrophy Gene_Expression->Hypertrophy

Caption: JNK signaling pathway in response to hypertrophic stimuli.

Experimental Workflow for Investigating this compound Effects

A systematic approach is necessary to elucidate the effects of this compound on cardiomyocyte hypertrophy. The following workflow outlines the key steps from cell culture to data analysis.

Experimental_Workflow start Start culture Culture Neonatal Rat Ventricular Myocytes (NRVMs) or hiPSC-Cardiomyocytes start->culture induce Induce Hypertrophy (e.g., Phenylephrine or Angiotensin II) culture->induce treat Treat with this compound (Dose-Response) induce->treat assess Assess Hypertrophic Markers (48-72 hours post-treatment) treat->assess cell_size Cell Size Measurement (Immunofluorescence) assess->cell_size protein_synthesis Protein Synthesis Assay ([3H]-leucine incorporation) assess->protein_synthesis gene_expression Gene Expression Analysis (qPCR for ANP, BNP, β-MHC) assess->gene_expression western_blot Western Blot Analysis (p-JNK, p-c-Jun) assess->western_blot analyze Data Analysis and Interpretation cell_size->analyze protein_synthesis->analyze gene_expression->analyze western_blot->analyze end End analyze->end

Caption: Experimental workflow for assessing this compound.

Experimental Protocols

Protocol 1: Induction of Cardiomyocyte Hypertrophy and Treatment with this compound

This protocol describes the induction of hypertrophy in neonatal rat ventricular myocytes (NRVMs) using phenylephrine (PE) and subsequent treatment with this compound.

Materials:

  • Neonatal rat ventricular myocytes (NRVMs)

  • Plating medium: 68% DMEM, 17% M-199, 10% horse serum, 5% fetal bovine serum, 1% penicillin-streptomycin

  • Serum-free medium: 80% DMEM, 20% M-199, 1% penicillin-streptomycin

  • Phenylephrine (PE) stock solution (10 mM in 1% acetic acid)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Triton X-100

  • Bovine serum albumin (BSA)

  • Primary antibody (e.g., anti-α-actinin)

  • Fluorescently labeled secondary antibody

  • DAPI

  • [3H]-leucine

Procedure:

  • Cell Culture: Isolate NRVMs from 1-2 day old Sprague-Dawley rat pups. Pre-plate cells for 1 hour to enrich for cardiomyocytes. Seed the cardiomyocytes on gelatin-coated plates at a suitable density. Culture in plating medium for 24 hours.

  • Serum Starvation: After 24 hours, replace the plating medium with serum-free medium and incubate for another 24 hours.

  • Induction of Hypertrophy: Treat the cells with 100 µM phenylephrine in serum-free medium to induce hypertrophy.

  • This compound Treatment: Concurrently with PE treatment, add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

Protocol 2: Assessment of Cardiomyocyte Hypertrophy

A. Cell Size Measurement (Immunofluorescence):

  • After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBS for 30 minutes.

  • Incubate with anti-α-actinin primary antibody overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Acquire images using a fluorescence microscope.

  • Measure the cell surface area of at least 100 randomly selected cells per condition using image analysis software (e.g., ImageJ).

B. Protein Synthesis Assay ([3H]-leucine Incorporation):

  • During the last 24 hours of treatment, add 1 µCi/mL of [3H]-leucine to the culture medium.

  • At the end of the incubation, wash the cells twice with ice-cold PBS.

  • Precipitate proteins with 10% trichloroacetic acid (TCA) for 30 minutes on ice.

  • Wash twice with ice-cold 95% ethanol.

  • Solubilize the protein precipitate with 0.5 M NaOH.

  • Measure the radioactivity using a scintillation counter.

  • Normalize the counts to the total protein content determined by a BCA assay.

C. Gene Expression Analysis (qPCR):

  • After treatment, lyse the cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the RNA samples.

  • Perform quantitative real-time PCR (qPCR) using primers for hypertrophic marker genes (e.g., Nppa for ANP, Nppb for BNP, and Myh7 for β-MHC) and a housekeeping gene (e.g., Gapdh).

  • Calculate the relative gene expression using the ΔΔCt method.

D. Western Blot Analysis:

  • Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-JNK, total JNK, phospho-c-Jun, and total c-Jun.

  • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Conclusion

This compound presents a valuable opportunity for researchers to dissect the complex role of the JNK signaling pathway in cardiomyocyte hypertrophy. The protocols and information provided herein offer a comprehensive guide for designing and executing experiments to investigate the potential therapeutic or research applications of JNK inhibition in the context of cardiac hypertrophy. Given the conflicting reports on the role of JNK, careful and well-controlled experiments using specific inhibitors like this compound are crucial to advance our understanding of the molecular mechanisms underlying this important cardiac pathology.

References

Troubleshooting & Optimization

AS601245 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of AS601245, a potent and selective JNK inhibitor.[1][2][3] Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is practically insoluble in water and ethanol.[3]

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What can I do?

A2: This is a common issue known as precipitation upon dilution. It occurs because this compound is poorly soluble in aqueous solutions. Here are several strategies to overcome this:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.

  • Increase Serum Concentration: If your experimental design allows, increasing the serum percentage in the cell culture medium can help to keep the compound in solution.

  • Use a Surfactant: For in vivo preparations, surfactants like Tween-80 or excipients like PEG300 and corn oil are used to create stable formulations.[2]

  • Prepare Fresh Solutions: It is highly recommended to prepare fresh dilutions from your DMSO stock solution for each experiment to minimize the risk of precipitation.[3]

Q3: My this compound solution appears cloudy. What should I do?

A3: Cloudiness indicates that the compound is not fully dissolved. To address this, you can:

  • Use Sonication: Place the solution in an ultrasonic water bath to aid dissolution.[2]

  • Gentle Warming: Gently warm the solution. However, be cautious with temperature to avoid compound degradation.

  • Ensure High-Purity, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound.[2][3] Use fresh, high-purity, anhydrous DMSO for preparing your stock solutions.

Q4: How should I store my this compound stock solution?

A4: Store the DMSO stock solution in tightly sealed aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to two years).[2][4] Avoid repeated freeze-thaw cycles.[3]

Solubility Data

The following tables summarize the solubility of this compound in various solvents for in vitro and in vivo applications.

In Vitro Solubility
SolventConcentrationNotes
DMSOUp to 74 mg/mL (~198.68 mM)Use of fresh, anhydrous DMSO is critical for achieving maximum solubility.[3]
DMSO25 mMSoluble.[1]
DMSO10 mg/mL (26.85 mM)Requires sonication to fully dissolve.[2]
WaterInsoluble[3]
EthanolInsoluble[3]
In Vivo Formulations
Formulation ComponentsConcentration of this compoundSolution Appearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1 mg/mL (2.68 mM)Clear solution[2]
10% DMSO, 90% Corn Oil≥ 1 mg/mL (2.68 mM)Clear solution[2]
0.5% Methyl cellulose/0.5% Tween-80 in Saline5 mg/mL (13.42 mM)Suspended solution, requires sonication[2]
100% PEG-30020 mg/mL (53.70 mM)Suspended solution, requires sonication[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 372.45 g/mol ).

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the corresponding volume of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved.

  • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation (1 mg/mL)

Materials:

  • 10 mM this compound in DMSO stock solution

  • PEG300

  • Tween-80

  • Saline solution

  • Sterile tubes

Procedure:

  • To prepare 1 mL of a 1 mg/mL this compound formulation, start with 100 µL of a 10 mg/mL this compound stock solution in DMSO.

  • In a sterile tube, add 400 µL of PEG300 to 100 µL of the 10 mg/mL this compound stock solution.

  • Mix thoroughly until the solution is homogenous.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • Vortex the final solution until it is clear and homogenous.

  • This formulation should be prepared fresh before each use.

Visual Guides

This compound Mechanism of Action in the JNK Signaling Pathway

JNK_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K MAP2K MAP2K (MKK4/7) MAP3K->MAP2K JNK JNK (JNK1/2/3) MAP2K->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation, Cell Proliferation cJun->Apoptosis This compound This compound This compound->JNK Inhibition

Caption: this compound inhibits the JNK signaling pathway.

Troubleshooting Workflow for this compound Solubility Issues

Troubleshooting_Workflow Start Start: this compound Solubility Issue Check_Solvent Check Solvent: Is it fresh, anhydrous DMSO? Start->Check_Solvent Use_Fresh_DMSO Use fresh, anhydrous DMSO Check_Solvent->Use_Fresh_DMSO No Check_Dissolution Aid Dissolution: Use sonication or gentle warming? Check_Solvent->Check_Dissolution Yes Use_Fresh_DMSO->Check_Dissolution Apply_Sonication Apply sonication/warming Check_Dissolution->Apply_Sonication No Check_Dilution Precipitation upon dilution? Check_Dissolution->Check_Dilution Yes Apply_Sonication->Check_Dilution Optimize_Dilution Optimize Dilution: - Lower final DMSO concentration - Increase serum percentage - Prepare fresh Check_Dilution->Optimize_Dilution Yes Success Success: Clear Solution Check_Dilution->Success No In_Vivo_Formulation For in vivo, use appropriate formulation (e.g., with PEG300, Tween-80) Optimize_Dilution->In_Vivo_Formulation Optimize_Dilution->Success In_Vivo_Formulation->Success Failure Issue Persists: Consult Technical Support

Caption: A step-by-step guide to resolving this compound solubility problems.

Experimental Workflow for this compound Solution Preparation

Experimental_Workflow Start Start: Prepare this compound Solution Weigh 1. Weigh this compound Powder Start->Weigh Add_Solvent 2. Add Anhydrous DMSO Weigh->Add_Solvent Dissolve 3. Vortex to Dissolve Add_Solvent->Dissolve Check_Clarity Is solution clear? Dissolve->Check_Clarity Sonicate 4. Sonicate if Necessary Check_Clarity->Sonicate No Aliquot 5. Aliquot Stock Solution Check_Clarity->Aliquot Yes Sonicate->Aliquot Store 6. Store at -20°C or -80°C Aliquot->Store End End: Ready for Use Store->End

Caption: Workflow for preparing this compound stock solutions.

References

AS601245 off-target effects on other kinases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the kinase inhibitor AS601245.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is primarily known as an ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[1][2] It targets the three main JNK isoforms: JNK1, JNK2, and JNK3.

Q2: What are the known off-target effects of this compound on other kinases?

A2: While initially developed as a selective JNK inhibitor, extensive kinase profiling has revealed that this compound has significant off-target activity against several other kinases. Notably, it is a highly potent inhibitor of PIM kinases (PIM1 and PIM3) and Glycogen Synthase Kinase 3 (GSK3), with inhibitory concentrations (IC50 values) for these kinases being 50- to 100-fold lower than for JNK1 and JNK2. The compound also shows inhibitory activity against c-Src, CDK2, and c-Raf, albeit with lower potency compared to its primary JNK targets.[1]

Q3: How should the off-target effects of this compound be considered in experimental design?

A3: Given its potent off-target activities, it is crucial to exercise caution when interpreting data from experiments using this compound as a "specific" JNK inhibitor. The observed cellular effects may be due to the inhibition of JNK, PIM kinases, GSK3, or a combination thereof. It is recommended to use additional, structurally distinct JNK inhibitors to confirm that the observed phenotype is genuinely a result of JNK inhibition. Furthermore, directly assessing the activity of potential off-target kinases in your experimental system is advisable.

Q4: What are the implications of the off-target effects for in vivo studies?

A4: In in vivo models, the off-target effects of this compound can lead to complex physiological responses that may not be solely attributable to JNK inhibition. The potent inhibition of PIM and GSK3 kinases, which are involved in various cellular processes including cell cycle progression, apoptosis, and metabolism, could contribute significantly to the overall in vivo outcome. Therefore, careful interpretation of in vivo data is warranted, and complementing studies with more selective inhibitors or genetic approaches to target validation is recommended.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against its primary targets and key off-target kinases.

Table 1: Inhibitory Activity of this compound against Primary JNK Targets

KinaseIC50 (nM)
hJNK1150[1]
hJNK2220[1]
hJNK370[1]

Table 2: Inhibitory Activity of this compound against Key Off-Target Kinases

KinaseIC50 (nM)Fold Selectivity vs. JNK1Reference
PIM1Significantly lower than JNKs50-100 fold more potentBain et al., 2007
PIM3Significantly lower than JNKs50-100 fold more potentBain et al., 2007
GSK3Significantly lower than JNKs50-100 fold more potentBain et al., 2007
c-Src>1500~10-20 fold less potent[1]
CDK2>1500~10-20 fold less potent[1]
c-Raf>1500~10-20 fold less potent[1]

Note: Specific IC50 values for PIM and GSK3 from the Bain et al. study are not publicly available in the searched resources, but the study concluded they are 50-100 fold lower than for JNK1 and JNK2.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a kinase of interest. Specific conditions (e.g., enzyme and substrate concentrations) may need to be optimized for each kinase.

Materials:

  • Active kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • This compound (or other inhibitor) stock solution in DMSO

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution

  • [γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay Kit (for luminescence-based assay)

  • 96-well plates

  • Phosphocellulose paper or other capture membrane (for radiometric assay)

  • Scintillation counter or plate reader

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, the active kinase enzyme, and the specific substrate.

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution in the kinase assay buffer to achieve the desired final concentrations for the assay. Include a DMSO-only control (vehicle).

  • Initiate the Reaction:

    • Add the desired volume of the inhibitor dilutions (or DMSO control) to the wells of a 96-well plate.

    • Add the kinase reaction mix to each well.

    • Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP (for radiometric assay) or the ATP solution from the ADP-Glo™ kit to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the Reaction and Detect Signal:

    • Radiometric Assay:

      • Stop the reaction by adding phosphoric acid.

      • Spot a portion of the reaction mixture onto phosphocellulose paper.

      • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

      • Measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-based Assay (e.g., ADP-Glo™):

      • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

      • Convert the generated ADP to ATP by adding the Kinase Detection Reagent.

      • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

JNK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (UV, Cytokines, etc.) Receptor Receptors Stress->Receptor MAPKKK MAPKKKs (ASK1, MEKK1, etc.) Receptor->MAPKKK activates MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 phosphorylates JNK JNK1/2/3 MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates This compound This compound This compound->JNK inhibits Transcription Gene Transcription (Apoptosis, Inflammation, etc.) cJun->Transcription regulates Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Kinase Reaction Mix C Add Inhibitor and Kinase Mix to Plate A->C B Prepare Inhibitor (this compound) Dilutions B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Terminate Reaction & Detect Signal E->F G Data Analysis (Calculate IC50) F->G

References

Technical Support Center: AS601245 Cytotoxicity in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AS601245 in primary neuron cultures. Our aim is to help you navigate potential challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK).[1][2] It exhibits inhibitory activity against all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2][3] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is predominantly activated by cellular stress, playing a key role in apoptosis (programmed cell death).[4][5] By inhibiting JNK, this compound is primarily investigated for its neuroprotective properties.[1][6]

Q2: Is this compound expected to be cytotoxic to primary neurons?

Generally, this compound is considered neuroprotective and is not expected to be cytotoxic to primary neurons at effective concentrations.[1][6] Its mechanism of action involves the inhibition of the pro-apoptotic JNK signaling pathway.[4][5] However, unexpected cytotoxicity can occur under certain experimental conditions.

Q3: How should I dissolve and store this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[3] For long-term storage, it is recommended to store the compound as a powder at -20°C under desiccating conditions. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for shorter periods.[7] To prepare a working solution, it is advisable to use fresh, anhydrous DMSO as moisture can reduce solubility.[3] The compound is insoluble in water and ethanol.[3]

Q4: What are the known IC50 values for this compound?

The half-maximal inhibitory concentrations (IC50) of this compound for the human JNK isoforms are as follows:

  • hJNK1: 150 nM[1][2]

  • hJNK2: 220 nM[1][2]

  • hJNK3: 70 nM[1][2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in primary neurons.

Problem 1: I am observing unexpected cytotoxicity in my primary neurons treated with this compound.

  • Possible Cause 1: High Concentration of this compound.

    • Troubleshooting Step: While this compound is generally neuroprotective, very high concentrations may lead to off-target effects or other forms of cellular stress, resulting in cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal culture system. Start with a concentration range around the IC50 values for JNK inhibition and extend it to assess for potential toxicity at higher doses.

  • Possible Cause 2: DMSO Vehicle Cytotoxicity.

    • Troubleshooting Step: The vehicle used to dissolve this compound, typically DMSO, can be toxic to primary neurons at certain concentrations.[8] Ensure that the final concentration of DMSO in your culture medium is consistent across all wells, including vehicle controls, and is below the toxic threshold for your neurons (typically <0.5%). Run a vehicle-only control group to assess the baseline level of cytotoxicity induced by DMSO alone.

  • Possible Cause 3: Compound Instability or Precipitation.

    • Troubleshooting Step: this compound may precipitate out of solution if not properly dissolved or if the working solution is not fresh.[1] Visually inspect your culture medium for any signs of precipitation after adding the compound. It is recommended to prepare fresh working solutions from your stock for each experiment.[1]

  • Possible Cause 4: Poor Health of Primary Neuron Culture.

    • Troubleshooting Step: Primary neurons are sensitive and their health can be compromised by various factors, leading to increased susceptibility to any experimental manipulation.[9] Ensure your cultures are healthy before starting the experiment. Look for signs of healthy neurons, such as well-defined cell bodies and extensive neurite networks. Refer to the "General Primary Neuron Culture Issues" section below for more details.

Problem 2: I am seeing high variability in cytotoxicity readings between replicate wells.

  • Possible Cause 1: Uneven Cell Plating.

    • Troubleshooting Step: Inconsistent cell density across wells will lead to variable results. Ensure you have a single-cell suspension before plating and use proper techniques to distribute the cells evenly.

  • Possible Cause 2: "Edge Effects" in Multi-well Plates.

    • Troubleshooting Step: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate media components and your compound, leading to increased cytotoxicity. To mitigate this, avoid using the outermost wells for your experimental conditions. Instead, fill them with sterile water or media to maintain humidity within the plate.

  • Possible Cause 3: Inconsistent Compound Addition.

    • Troubleshooting Step: Ensure precise and consistent pipetting when adding this compound and other reagents to your wells.

Problem 3: My control (untreated) neurons are showing signs of poor health or death.

  • Possible Cause 1: Contamination.

    • Troubleshooting Step: Primary neuron cultures are highly susceptible to bacterial and fungal contamination.[10][11] Visually inspect your cultures for any signs of contamination, such as cloudy media or microbial growth. Always use sterile techniques when working with your cultures. If contamination is suspected, discard the affected cultures and thoroughly clean your incubator and biosafety cabinet.

  • Possible Cause 2: Suboptimal Culture Conditions.

    • Troubleshooting Step: Primary neurons require specific media formulations, supplements (like B-27), and growth substrates for optimal health and survival.[9] Ensure you are using the correct, fresh media and supplements. Also, verify that your culture plates are appropriately coated with substrates like poly-D-lysine or laminin to promote neuronal attachment and growth.

Experimental Protocols

Below are detailed methodologies for common cytotoxicity assays used in primary neuron cultures.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.

  • Cell Plating: Seed primary neurons in a 96-well plate at a suitable density and allow them to adhere and mature for the desired period.

  • Compound Treatment: Prepare serial dilutions of this compound in your culture medium. Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Positive Control (Maximum LDH Release): At the end of the incubation period, add a lysis solution (e.g., 1% Triton X-100) to a set of control wells and incubate for an additional 15-30 minutes to induce complete cell lysis.

  • Supernatant Collection: Carefully collect a portion of the supernatant from each well without disturbing the cells.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the specified wavelength (usually 490 nm) using a microplate reader.[12]

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

MTT Cell Viability Assay

This assay measures the metabolic activity of viable cells.

  • Cell Plating and Treatment: Follow steps 1-3 from the LDH assay protocol.

  • MTT Addition: At the end of the treatment period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[14]

  • Solubilization: Carefully remove the medium containing MTT and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[14]

  • Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.[13][14]

  • Calculation: Cell viability is typically expressed as a percentage of the untreated control.

Data Presentation

Table 1: this compound Inhibitory Concentrations (IC50)

JNK Isoform IC50 (nM)
hJNK1 150[1][2]
hJNK2 220[1][2]

| hJNK3 | 70[1][2] |

Visualizations

JNK_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative Stress, UV) MKKK MAPKKK (e.g., ASK1, MLK) Stress->MKKK MKK4_7 MKK4/7 MKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Bim Bim JNK->Bim Bcl2 Bcl-2 JNK->Bcl2 Inhibition This compound This compound This compound->JNK Inhibition cJun->Bim Transcription Mitochondrion Mitochondrion Bim->Mitochondrion Bcl2->Mitochondrion Inhibition Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: JNK signaling pathway leading to apoptosis and the inhibitory action of this compound.

Cytotoxicity_Workflow Start Start: Primary Neuron Culture Plating Plate Neurons in 96-well Plate Start->Plating Treatment Treat with this compound (Dose-Response) Plating->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Cytotoxicity Assay (LDH or MTT) Incubation->Assay Data Data Acquisition (Plate Reader) Assay->Data Analysis Data Analysis (% Cytotoxicity/Viability) Data->Analysis End End Analysis->End

Caption: Experimental workflow for assessing this compound cytotoxicity in primary neurons.

References

Technical Support Center: Optimizing AS601245 Dosage for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AS601245, a potent c-Jun N-terminal kinase (JNK) inhibitor, for neuroprotective studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving properly. What is the recommended solvent and procedure?

A1: this compound has limited solubility in aqueous solutions. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Prepare a stock solution in DMSO at a concentration of up to 74 mg/mL (198.68 mM).[1] For in vivo experiments, several vehicle formulations can be used. A common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another option for oral administration is a suspension in 0.5% methylcellulose and 0.5% Tween-80 in saline.[2] To aid dissolution, gentle heating and/or sonication may be applied.[2] Always prepare fresh solutions for immediate use to avoid precipitation.[1][2]

Q2: What are the optimal storage conditions for this compound powder and stock solutions?

A2: this compound powder should be stored at -20°C under desiccating conditions and is stable for up to 12 months. Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: I am observing unexpected results in my cell culture experiments. Could there be off-target effects of this compound?

A3: While this compound is a selective JNK inhibitor, the possibility of off-target effects should be considered, as with any pharmacological inhibitor. It exhibits 10- to 20-fold selectivity for JNK over c-src, CDK2, and c-Raf, and more than 50- to 100-fold selectivity over a range of other serine/threonine and tyrosine protein kinases.[2] To mitigate and interpret potential off-target effects, it is crucial to include appropriate controls in your experiments. These should include vehicle-only controls and, if possible, a structurally different JNK inhibitor to confirm that the observed effects are due to JNK inhibition. Additionally, consider performing dose-response experiments to establish a clear relationship between this compound concentration and the observed phenotype.

Q4: What are the recommended starting doses for in vivo neuroprotection studies in rodents?

A4: The optimal dose of this compound will depend on the animal model, the nature of the neurological insult, and the route of administration. Based on published studies, here are some suggested starting points:

  • Gerbils (transient global cerebral ischemia): Intraperitoneal (i.p.) administration of 40, 60, and 80 mg/kg has shown significant, dose-dependent neuroprotection.[3][4]

  • Rats (focal cerebral ischemia): Intraperitoneal (i.p.) injections of 6, 18, and 60 mg/kg have been effective.[4] Alternatively, an intravenous (i.v.) bolus of 1 mg/kg followed by an infusion of 0.6 mg/kg/h has also demonstrated neuroprotective effects.[4]

It is imperative to conduct pilot studies to determine the optimal dose for your specific experimental conditions.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound against Human JNK Isoforms

JNK IsoformIC50 (nM)
hJNK1150[1][2][5]
hJNK2220[1][2][5]
hJNK370[1][2][5]

Table 2: In Vivo Efficacy of this compound in a Gerbil Model of Transient Global Cerebral Ischemia

Dose (mg/kg, i.p.)Reduction in Hippocampal Damage (%)Improvement in Memory (Response Latency)
4024 ± 9Not statistically significant
6040 ± 15Significant at day 9 post-ischemia
8055 ± 11Statistically significant at days 8, 9, and 10

Data presented as mean ± SEM.[3]

Key Experimental Protocols

Protocol 1: Induction of Transient Global Cerebral Ischemia in Gerbils

This protocol describes a common method for inducing transient global cerebral ischemia in Mongolian gerbils, a model that exhibits selective vulnerability of hippocampal CA1 neurons.

Materials:

  • Male Mongolian gerbils (60-80 g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature at 37°C

  • Surgical scissors and forceps

  • Aneurysm clips or bulldog clamps

Procedure:

  • Anesthetize the gerbil using isoflurane.

  • Make a midline ventral incision in the neck to expose the bilateral common carotid arteries.

  • Carefully separate the arteries from the surrounding tissue and vagus nerves.

  • Occlude both common carotid arteries simultaneously using aneurysm clips for a predetermined duration (e.g., 5 minutes) to induce ischemia.

  • During occlusion, monitor the animal's vital signs and maintain body temperature.

  • After the ischemic period, remove the clips to allow reperfusion.

  • Suture the incision and allow the animal to recover on a heating pad.

  • Administer this compound or vehicle at the desired time points post-reperfusion (e.g., 15 minutes and 24 hours).[3]

Protocol 2: Inhibitory Avoidance Task for Memory Assessment

This behavioral test assesses learning and memory by measuring the latency of an animal to enter a dark compartment where it previously received a mild footshock.

Apparatus:

  • A two-chambered box with one illuminated "safe" compartment and one dark "shock" compartment, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

Procedure:

  • Training:

    • Place the gerbil in the illuminated compartment, facing away from the door.

    • After a brief habituation period (e.g., 60 seconds), open the guillotine door.

    • When the gerbil enters the dark compartment with all four paws, close the door and deliver a mild, brief footshock (e.g., 0.5 mA for 2 seconds).

    • Remove the animal from the apparatus 10-20 seconds after the shock and return it to its home cage.

  • Testing:

    • 24 hours after training, place the gerbil back into the illuminated compartment.

    • Open the guillotine door and measure the latency to enter the dark compartment (step-through latency).

    • A longer latency is indicative of better memory of the aversive event. A cut-off time (e.g., 180 or 300 seconds) is typically used.

Protocol 3: Immunohistochemistry for Neuronal Damage Assessment

This protocol outlines the steps for staining brain tissue to visualize and quantify neuronal damage, particularly the loss of neurites.

Materials:

  • Fixed, cryoprotected brain sections

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

  • Primary antibody (e.g., anti-SMI32 for non-phosphorylated neurofilaments in neurites)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Wash the brain sections three times in PBS for 5 minutes each.

  • Incubate the sections in blocking solution for 1-2 hours at room temperature to reduce non-specific antibody binding.

  • Incubate the sections with the primary antibody diluted in blocking solution overnight at 4°C.

  • Wash the sections three times in PBS for 10 minutes each.

  • Incubate the sections with the appropriate fluorescently labeled secondary antibody, diluted in blocking solution, for 2 hours at room temperature in the dark.

  • Wash the sections three times in PBS for 10 minutes each in the dark.

  • Counterstain with DAPI for 5-10 minutes.

  • Wash the sections twice in PBS.

  • Mount the sections on slides with an anti-fade mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Visualizations

JNK_Signaling_Pathway Stress Ischemic Stress MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK cJun c-Jun JNK->cJun P Apoptosis Apoptosis / Neuronal Death JNK->Apoptosis cJun->Apoptosis This compound This compound This compound->JNK Inhibition Neuroprotection Neuroprotection This compound->Neuroprotection

Caption: JNK signaling pathway in ischemic neuronal death and its inhibition by this compound.

Experimental_Workflow Ischemia Transient Global Cerebral Ischemia (Gerbil Model) Treatment This compound or Vehicle Administration (e.g., 15 min & 24h post-ischemia) Ischemia->Treatment Behavioral Behavioral Testing (Inhibitory Avoidance Task) Treatment->Behavioral Histology Histological Analysis (Immunohistochemistry for Neurites) Treatment->Histology Data Data Analysis (Quantification of Neuronal Damage & Memory) Behavioral->Data Histology->Data

Caption: Experimental workflow for evaluating the neuroprotective effects of this compound.

References

AS601245 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of AS601245, a potent JNK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term and short-term storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C under desiccating conditions, where it can be stable for up to 24-36 months. For short-term storage, -20°C is also the recommended temperature. The compound is typically shipped at ambient temperature, occasionally with an ice pack.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound are typically prepared in DMSO. For long-term storage, it is recommended to aliquot the stock solution into tightly sealed vials and store them at -80°C for up to one year. For shorter periods, storage at -20°C is suitable for up to one month. Some suppliers suggest that solutions in DMSO can be stored at 4°C for up to two weeks or at -80°C for six months. To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.

Q3: What is the best solvent for dissolving this compound?

A3: this compound is soluble in DMSO, with concentrations up to 25 mM being reported. For in vivo studies, various solvent systems can be used, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective and ATP-competitive inhibitor of c-Jun NH2-terminal protein kinases (JNKs). It shows inhibitory activity against all three JNK isoforms (JNK1, JNK2, and JNK3), with IC50 values of 150 nM, 220 nM, and 70 nM, respectively. By inhibiting JNK, this compound can prevent the phosphorylation of downstream targets like c-Jun, which is implicated in inflammatory responses and apoptotic cell death.

Troubleshooting Guide

Problem 1: My this compound powder won't fully dissolve in DMSO.

  • Possible Cause: The concentration you are trying to achieve may be too high, or the DMSO may have absorbed moisture, which can reduce solubility.

  • Solution:

    • Ensure you are using freshly opened, anhydrous DMSO.

    • Try gentle warming of the solution.

    • Use sonication to aid dissolution.

    • If the desired concentration is still not achievable, consider preparing a slightly more dilute stock solution.

Problem 2: I observe precipitation in my this compound stock solution after storing it at -20°C.

  • Possible Cause: The compound may be coming out of solution at lower temperatures.

  • Solution:

    • Before use, allow the vial to equilibrate to room temperature for at least one hour.

    • Gently vortex the solution to ensure it is fully redissolved before making further dilutions.

    • If precipitation persists, brief sonication or gentle warming can be applied.

Problem 3: I am not observing the expected biological effect in my cell-based assay.

  • Possible Cause 1: Compound Degradation. Improper storage or handling may have led to the degradation of this compound.

    • Solution: Always prepare fresh working solutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock.

  • Possible Cause 2: Insufficient Concentration. The concentration of this compound reaching the target cells may be too low.

    • Solution: Verify your dilution calculations. Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

  • Possible Cause 3: Cell Line Specificity. The JNK pathway may not be the primary driver of the phenotype you are studying in your particular cell line.

    • Solution: Confirm the expression and activation of JNK in your cell model. You can do this by performing a western blot for total and phosphorylated JNK and c-Jun.

Data at a Glance

This compound Storage Conditions

ConditionSolid CompoundStock Solution (in DMSO)
Long-Term -20°C (up to 3 years)-80°C (6-12 months)
Short-Term -20°C-20°C (up to 1 month) or 4°C (up to 2 weeks)

This compound Solubility

SolventConcentrationNotes
DMSO Up to 25 mMUse of fresh, anhydrous DMSO is recommended.
In Vivo Formulation 1 ≥ 1 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
In Vivo Formulation 2 ≥ 1 mg/mL10% DMSO, 90% Corn Oil

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 372.45 g/mol ). For 1 mL of a 10 mM stock, you will need 3.72 mg.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

Visualizing the JNK Signaling Pathway and this compound's Point of Intervention

JNK_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK cJun c-Jun JNK->cJun This compound This compound This compound->JNK Inhibition AP1 AP-1 Complex cJun->AP1 Gene Gene Expression (Inflammation, Apoptosis) AP1->Gene

Caption: The JNK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow Start Start: Cell Seeding Treatment Treatment with this compound (Dose-Response) Start->Treatment Stimulation Induce JNK Activation (e.g., Anisomycin, UV) Treatment->Stimulation Incubation Incubate for a Defined Period Stimulation->Incubation Lysate Cell Lysis and Protein Quantification Incubation->Lysate Western Western Blot Analysis Lysate->Western Analysis Analyze p-JNK, JNK, p-c-Jun, c-Jun Levels Western->Analysis Conclusion Conclusion: Determine IC50 Analysis->Conclusion

minimizing AS601245 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers minimize the precipitation of AS601245 in cell culture media, ensuring reliable and reproducible experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution.

Q1: My this compound precipitated out of solution after I added it to my cell culture medium. What happened?

A1: this compound is poorly soluble in aqueous solutions like cell culture media. Precipitation upon addition to your medium is a common issue and typically occurs when the compound's concentration exceeds its solubility limit in the final solution. This is often due to the solvent shift from a high-solubility organic solvent (like DMSO) to the aqueous environment of the culture medium.

Q2: How can I prevent this compound from precipitating in my cell culture experiments?

A2: Several strategies can help prevent precipitation:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible while still maintaining the solubility of this compound. While this compound is soluble in DMSO, high concentrations of DMSO can be toxic to cells.[1][2] It is crucial to determine the maximum DMSO concentration your specific cell line can tolerate.

  • Sequential Dilution: Instead of adding your concentrated this compound stock solution directly to the full volume of media, perform a stepwise dilution. First, dilute the stock in a small volume of pre-warmed media, vortexing gently, and then add this intermediate dilution to the final volume.

  • Pre-warm Media: Adding the compound to pre-warmed media (37°C) can sometimes improve solubility.

  • Increase Serum Concentration: If your experimental design allows, increasing the serum percentage in your media can help stabilize the compound and prevent precipitation, as serum proteins can bind to small molecules.

  • Sonication: If you observe initial precipitation, gentle and brief sonication of the media containing this compound may help to redissolve the compound.[3] However, be cautious as excessive sonication can degrade media components.

Q3: I observed a cloudy or hazy appearance in my media after adding this compound. Is this precipitation?

A3: Yes, a cloudy or hazy appearance is a strong indicator of compound precipitation. This can range from fine, microscopic crystals to a more obvious particulate suspension. It is recommended to visually inspect the medium under a microscope to confirm the presence of precipitates.

Q4: Can I filter my media after adding this compound to remove the precipitate?

A4: Filtering the media after adding this compound is not recommended. This will remove the precipitated compound, leading to an unknown and lower final concentration of the inhibitor in your experiment, which will compromise the accuracy and reproducibility of your results. The goal should be to prevent precipitation in the first place.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for making a stock solution of this compound?

A: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2]

Q: What is the solubility of this compound?

A: The solubility of this compound in various solvents is summarized in the table below.

SolventSolubility
DMSO74 mg/mL (198.68 mM)[1]
DMSOUp to 25 mM[2]
WaterInsoluble[1]
EthanolInsoluble[1]

Q: How should I store my this compound powder and stock solutions?

A: Proper storage is critical to maintain the stability of this compound.

FormStorage TemperatureDuration
Powder-20°C3 years[1]
In Solvent-80°C1 year[1]
In Solvent-20°C1 month[1]

To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[1]

Q: What is the mechanism of action of this compound?

A: this compound is a selective, ATP-competitive inhibitor of c-Jun NH2-terminal protein kinase (JNK).[1][3][4] It shows inhibitory activity against all three JNK isoforms (JNK1, JNK2, and JNK3).[1]

Experimental Protocols & Visualizations

Protocol for Preparing a Working Solution of this compound in Cell Culture Media

This protocol outlines a stepwise method to minimize precipitation when preparing a working solution of this compound for cell culture experiments.

  • Prepare a Concentrated Stock Solution: Dissolve this compound powder in fresh, high-quality DMSO to make a concentrated stock solution (e.g., 10 mM). Ensure the powder is completely dissolved.

  • Determine Final DMSO Concentration: Identify the maximum percentage of DMSO your cells can tolerate without affecting viability or experimental outcomes (typically ≤ 0.5%).

  • Pre-warm Cell Culture Media: Warm the required volume of your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.

  • Perform an Intermediate Dilution Step: a. Calculate the volume of the this compound stock solution needed for your final desired concentration. b. In a sterile microcentrifuge tube, add a small volume of the pre-warmed media (e.g., 100-200 µL). c. While gently vortexing the media in the tube, add the calculated volume of the this compound stock solution dropwise.

  • Final Dilution: Immediately add the intermediate dilution from the microcentrifuge tube to the larger volume of pre-warmed media. Mix gently by inverting the container.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution appears clear, it is ready for use in your experiment.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_exp Experiment stock_prep 1. Dissolve this compound in DMSO intermediate_dilution 3. Perform Intermediate Dilution in Media stock_prep->intermediate_dilution Add stock dropwise while vortexing pre_warm 2. Pre-warm Cell Culture Media pre_warm->intermediate_dilution final_dilution 4. Add Intermediate to Final Media Volume intermediate_dilution->final_dilution visual_inspection 5. Visually Inspect for Precipitation final_dilution->visual_inspection add_to_cells 6. Add to Cells visual_inspection->add_to_cells If clear

Workflow for Preparing this compound Working Solution.
JNK Signaling Pathway Inhibition by this compound

This compound acts as an ATP-competitive inhibitor of JNK, thereby blocking the downstream phosphorylation of its substrates, such as c-Jun.

signaling_pathway cluster_upstream Upstream Stimuli cluster_jnk_pathway JNK Signaling Cascade cluster_downstream Downstream Effects stress Cellular Stress (e.g., UV, Cytokines) jnkk JNK Kinase (MKK4/7) stress->jnkk jnk JNK jnkk->jnk cjun c-Jun jnk->cjun Phosphorylation gene_expression Gene Expression (Apoptosis, Inflammation) cjun->gene_expression This compound This compound This compound->jnk Inhibition

References

Technical Support Center: AS601245 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing AS601245 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and ATP-competitive inhibitor of c-Jun NH2-terminal kinases (JNK).[1] It demonstrates inhibitory activity against all three human JNK isoforms (JNK1, JNK2, and JNK3).[2][3][4][5][6] Its mechanism involves blocking the JNK signaling pathway, which can, in turn, affect downstream events such as c-Jun phosphorylation and caspase activation.[7] This inhibition of the JNK pathway is linked to its neuroprotective and anti-inflammatory properties.[1][7][8]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C under desiccating conditions for up to 12 months.[1] Stock solutions in DMSO can be stored in aliquots at -20°C for up to one month, or at -80°C for up to six months.[5][8] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions.[3] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[5]

Q3: Is this compound cell-permeable and can it cross the blood-brain barrier?

Yes, this compound is both cell-permeable and capable of crossing the blood-brain barrier, making it suitable for in vivo studies targeting the central nervous system.[1]

Troubleshooting Guide

Problem 1: Difficulty dissolving this compound for in vivo administration.

  • Question: My this compound is not fully dissolving in the vehicle for my in vivo study. What can I do?

  • Answer: this compound is soluble in DMSO but has poor solubility in aqueous solutions.[1][3] For in vivo use, a co-solvent system is typically required. If you observe precipitation or phase separation, gentle heating and/or sonication can aid in dissolution.[2] It is also crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce solubility.[3]

Problem 2: Precipitation of this compound in the prepared vehicle over time.

  • Question: I prepared my this compound formulation, but it precipitated before I could administer it. How can I prevent this?

  • Answer: Due to its limited stability in aqueous-based vehicles, it is recommended to prepare the this compound solution immediately before use.[3] If the dosing period is extended, consider a vehicle composition with higher stability, such as one containing corn oil, but be mindful of potential vehicle effects in your specific model.[2]

Problem 3: Inconsistent or lack of efficacy in my in vivo model.

  • Question: I am not observing the expected neuroprotective effects of this compound in my animal model. What are some potential reasons?

  • Answer: Several factors could contribute to a lack of efficacy. First, verify the dose and administration route are appropriate for your model. Studies have shown dose-dependent effects, with higher doses being more effective in some models of cerebral ischemia.[7] Ensure the vehicle itself is not interfering with the experimental outcome. Additionally, confirm the timing of administration relative to the induced injury is optimized to target the JNK signaling cascade effectively.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
hJNK1150[1][2][3][4][6]
hJNK2220[1][2][3][4][6]
hJNK370[1][2][3][4][6]

Table 2: In Vivo Efficacy of this compound in a Gerbil Model of Global Cerebral Ischemia

Dose (mg/kg, i.p.)Effect on Neurite Damage ReductionEffect on Astrocyte Activation ReductionImprovement in Memory (Inhibitory Avoidance Task)
40No significant effectNot reportedNo significant effect[7]
60Not reportedNot reportedSignificant effect at day 9 post-ischemia[7]
8067% reduction (p<0.001 vs controls)[7][9]84% reduction (p<0.001 vs controls)[7][9]Statistically significant improvement at days 8, 9, and 10 post-ischemia[7]

Experimental Protocols

Detailed Methodology for In Vivo Vehicle Preparation

For in vivo administration, this compound can be formulated in various vehicles. Below are two examples:

Vehicle Formulation 1: PEG300/Tween-80/Saline [2]

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • For a 1 mL final working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to reach the final volume of 1 mL.

  • This formulation should yield a clear solution of at least 1 mg/mL.

Vehicle Formulation 2: Corn Oil [2]

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • For a 1 mL final working solution, take 100 µL of the DMSO stock solution.

  • Add 900 µL of corn oil.

  • Mix thoroughly until a clear solution is achieved.

  • This formulation is suitable for longer-term studies where aqueous vehicle stability might be a concern.

Visualizations

G cluster_0 Stress Signals (e.g., Ischemia) cluster_1 MAPK Cascade cluster_2 This compound Intervention cluster_3 Downstream Effects Stress Stress MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK JNK MAPKK->JNK c-Jun c-Jun JNK->c-Jun This compound This compound This compound->JNK Apoptosis/Neuronal Damage Apoptosis/Neuronal Damage c-Jun->Apoptosis/Neuronal Damage

Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.

G Start Start Prepare this compound Formulation Prepare this compound Formulation Start->Prepare this compound Formulation Induce Experimental Condition (e.g., Ischemia) Induce Experimental Condition (e.g., Ischemia) Prepare this compound Formulation->Induce Experimental Condition (e.g., Ischemia) Administer this compound or Vehicle (i.p.) Administer this compound or Vehicle (i.p.) Induce Experimental Condition (e.g., Ischemia)->Administer this compound or Vehicle (i.p.) Behavioral Testing Behavioral Testing Administer this compound or Vehicle (i.p.)->Behavioral Testing Tissue Collection and Histological Analysis Tissue Collection and Histological Analysis Behavioral Testing->Tissue Collection and Histological Analysis Data Analysis Data Analysis Tissue Collection and Histological Analysis->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for an in vivo study using this compound.

G Issue: Poor Solubility Issue: Poor Solubility Use Fresh DMSO? Use Fresh DMSO? Issue: Poor Solubility->Use Fresh DMSO? Sonication/Heating Applied? Sonication/Heating Applied? Use Fresh DMSO?->Sonication/Heating Applied? Yes Use Fresh Anhydrous DMSO Use Fresh Anhydrous DMSO Use Fresh DMSO?->Use Fresh Anhydrous DMSO No Consider Alternative Vehicle Consider Alternative Vehicle Sonication/Heating Applied?->Consider Alternative Vehicle Yes Apply Gentle Sonication/Heating Apply Gentle Sonication/Heating Sonication/Heating Applied?->Apply Gentle Sonication/Heating No

Caption: Troubleshooting flowchart for this compound solubility issues.

References

Validation & Comparative

A Comparative Guide to JNK Inhibitors: AS601245 versus SP600125

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used c-Jun N-terminal kinase (JNK) inhibitors, AS601245 and SP600125. The JNK signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, plays a pivotal role in a variety of cellular processes, including inflammation, apoptosis, and cell proliferation. Its involvement in numerous pathological conditions has made it a key target for therapeutic intervention. This document aims to provide an objective comparison of the biochemical and cellular activities of this compound and SP600125, supported by available experimental data to aid researchers in selecting the appropriate inhibitor for their studies.

Introduction to the JNK Signaling Pathway

The JNK signaling pathway is a three-tiered kinase cascade typically initiated by exposure to cellular stress signals such as inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] This cascade involves a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and finally JNK, a MAP kinase (MAPK). Upon activation through dual phosphorylation by the upstream kinases MKK4 and MKK7, JNK phosphorylates a range of downstream substrates, including the transcription factor c-Jun.[1][2] The phosphorylation of c-Jun on serine residues 63 and 73 enhances its transcriptional activity, leading to the regulation of genes involved in various cellular responses.[1]

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Cascade cluster_nuclear Nuclear Events cluster_inhibitors Inhibitors Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K JNK JNK (JNK1/2/3) MAP2K->JNK cJun c-Jun JNK->cJun Phosphorylation p_cJun Phospho-c-Jun (Ser63/73) Gene Gene Expression (Apoptosis, Inflammation) p_cJun->Gene This compound This compound This compound->JNK ATP-competitive inhibition SP600125 SP600125 SP600125->JNK ATP-competitive inhibition

Figure 1: The JNK signaling cascade and points of inhibition by this compound and SP600125.

Biochemical Potency and Selectivity

Both this compound and SP600125 are ATP-competitive inhibitors of JNKs. Their inhibitory activity against the three JNK isoforms (JNK1, JNK2, and JNK3) has been characterized in various studies.

InhibitorJNK1 IC₅₀ (nM)JNK2 IC₅₀ (nM)JNK3 IC₅₀ (nM)Reference
This compound 15022070[3][4][5][6]
SP600125 404090[7]

Note: IC₅₀ values are from in vitro kinase assays and may vary between different studies due to experimental conditions.

While both compounds effectively inhibit JNKs, their selectivity profiles against other kinases are a critical consideration for experimental design and data interpretation.

SP600125 has been reported to have off-target effects on several other kinases. For instance, it exhibits inhibitory activity against MKK4, MKK3, MKK6, PKB, and PKCα at concentrations 10- to 25-fold higher than its JNK IC₅₀.[7] Furthermore, it shows more than 100-fold selectivity against ERK2 and p38.[7] However, some studies have indicated that SP600125 can inhibit other kinases, such as Aurora kinase A, FLT3, and TRKA, with IC₅₀ values in a similar range to those for JNKs.[7]

This compound is described as exhibiting 10- to 20-fold selectivity over c-src, CDK2, and c-Raf, and more than 50- to 100-fold selectivity against a broader range of serine/threonine and tyrosine protein kinases.[3]

Cellular Activity

The efficacy of these inhibitors in a cellular context is often assessed by their ability to inhibit the phosphorylation of the JNK substrate, c-Jun.

In Jurkat T cells, SP600125 inhibits the phosphorylation of c-Jun with an IC₅₀ of 5-10 µM.[7][8] It also blocks the expression of inflammatory genes such as COX-2, IL-2, IL-10, IFN-γ, and TNF-α with IC₅₀ values in the range of 5-12 µM in CD4+ cells.[7][8]

This compound has demonstrated neuroprotective properties in vivo and is a potent inhibitor of LPS-induced TNF-α release in mice.[3][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key assays used to characterize JNK inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JNK isoforms.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - Recombinant JNK Enzyme - JNK Substrate (e.g., GST-c-Jun) - Kinase Buffer - ATP (radiolabeled or non-labeled) - Test Inhibitors (this compound, SP600125) Incubate Incubate JNK enzyme, substrate, and inhibitor Reagents->Incubate Initiate Initiate reaction with ATP Incubate->Initiate Incubate_30 Incubate at 30°C Initiate->Incubate_30 Stop Stop Reaction Incubate_30->Stop Detect Detect Substrate Phosphorylation (e.g., Autoradiography, ELISA) Stop->Detect

Figure 2: General workflow for an in vitro JNK kinase assay.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant JNK enzyme (e.g., JNK1, JNK2, or JNK3), a suitable substrate (e.g., GST-c-Jun), and kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of this compound, SP600125, or a vehicle control (e.g., DMSO) to the wells.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. For radiometric assays, [γ-³²P]ATP is used.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction. The method of detection depends on the assay format. For radiometric assays, the reaction mixture is spotted onto phosphocellulose paper, washed, and the incorporated radioactivity is measured. For non-radiometric assays, such as ELISA, a phospho-specific antibody is used to detect the phosphorylated substrate.

Western Blot Analysis of c-Jun Phosphorylation

This cell-based assay determines the ability of an inhibitor to block JNK signaling within a cellular context.

Protocol:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa, Jurkat) and grow to a desired confluency. Pre-treat the cells with various concentrations of this compound, SP600125, or vehicle for a specified time.

  • JNK Pathway Stimulation: Induce the JNK pathway by treating the cells with a stimulus such as anisomycin, UV radiation, or inflammatory cytokines.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for phospho-c-Jun and normalize to a loading control (e.g., total c-Jun or β-actin) to determine the relative inhibition of c-Jun phosphorylation.

Summary and Conclusion

Both this compound and SP600125 are potent inhibitors of JNK kinases that are invaluable tools for studying the roles of the JNK signaling pathway in various biological and pathological processes.

  • SP600125 generally exhibits lower IC₅₀ values for JNK1 and JNK2 in biochemical assays, suggesting higher potency. However, researchers should be mindful of its potential off-target effects on other kinases.

  • This compound appears to have a more selective profile against a broader range of kinases, which can be advantageous for studies requiring high specificity.

The choice between this compound and SP600125 will depend on the specific experimental context, including the cell type, the required level of selectivity, and the specific JNK isoforms being targeted. It is recommended to perform dose-response experiments and to verify the on-target effects by assessing the phosphorylation of downstream JNK substrates like c-Jun. For studies where off-target effects are a significant concern, utilizing a more selective inhibitor like this compound or employing complementary approaches such as genetic knockdown of JNKs may be warranted.

References

AS601245 Kinase Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of AS601245, a potent and reversible ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNKs). The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their studies by providing available quantitative data on its potency and selectivity, alongside a detailed experimental protocol for assessing kinase activity.

Introduction

This compound is a small molecule inhibitor that targets the JNK signaling pathway, which is implicated in various cellular processes, including stress responses, apoptosis, and inflammation. As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of JNKs, preventing the phosphorylation of their downstream substrates. This guide summarizes the known selectivity profile of this compound against its primary JNK targets and other kinases.

This compound Kinase Selectivity Profile

Kinase TargetIC50 (nM)Selectivity vs. JNK1 (Fold)Selectivity vs. JNK2 (Fold)Selectivity vs. JNK3 (Fold)
Primary Targets
hJNK1150[1][2]-~0.68~2.14
hJNK2220[1][2]~1.47-~3.14
hJNK370[1][2]~0.47~0.32-
Off-Target Kinases
c-Src>1,500 - 3,000[1]>10 - 20>6.8 - 13.6>21.4 - 42.8
CDK2>1,500 - 3,000[1]>10 - 20>6.8 - 13.6>21.4 - 42.8
c-Raf>1,500 - 3,000[1]>10 - 20>6.8 - 13.6>21.4 - 42.8
Other Ser/Thr & Tyr Kinases>7,500 - 15,000[1]>50 - 100>34 - 68>107 - 214

Note: The IC50 values for off-target kinases are estimated based on the reported selectivity folds.[1]

JNK Signaling Pathway and this compound Inhibition

The following diagram illustrates the JNK signaling cascade and the point of inhibition by this compound. External stimuli, such as stress or cytokines, activate a cascade of upstream kinases (MAP3Ks and MAP2Ks) that ultimately lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates transcription factors, such as c-Jun, which regulate the expression of genes involved in various cellular responses.

JNK_Pathway JNK Signaling Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MAP2K (e.g., MKK4, MKK7) MAP3K->MAP2K JNK JNK (JNK1/2/3) MAP2K->JNK cJun c-Jun JNK->cJun GeneExpression Gene Expression (Apoptosis, Inflammation) cJun->GeneExpression This compound This compound This compound->JNK

Caption: Inhibition of the JNK signaling pathway by this compound.

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

The following is a generalized protocol for determining the IC50 value of an inhibitor, such as this compound, against a specific kinase. This protocol is based on a radiometric assay format, a common method for quantifying kinase activity.

Objective: To measure the concentration of this compound required to inhibit 50% of the activity of a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution (in DMSO)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reaction Master Mix: Prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme at their optimal concentrations.

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the kinase reaction buffer to create a range of inhibitor concentrations. Also, prepare a vehicle control (DMSO) without the inhibitor.

  • Set up the Reaction: In a microplate, add the this compound dilutions or vehicle control to individual wells.

  • Initiate the Kinase Reaction: Start the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination for an ATP-competitive inhibitor.

  • Incubation: Incubate the reaction plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range (typically 10-20% substrate turnover).

  • Stop the Reaction: Terminate the reaction by adding the stop solution to each well.

  • Substrate Capture: Spot a portion of the reaction mixture from each well onto the P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound [γ-³²P]ATP.

  • Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control.

    • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram outlines the workflow for determining the in vitro kinase inhibition profile of a compound like this compound.

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow Start Start Prep Prepare Reagents (Kinase, Substrate, Buffer, Inhibitor) Start->Prep Dilute Serial Dilution of this compound Prep->Dilute Reaction Set up Kinase Reaction Dilute->Reaction Initiate Initiate with [γ-³²P]ATP Reaction->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Spot Spot onto P81 Paper Stop->Spot Wash Wash Paper Spot->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis and IC50 Calculation Count->Analyze End End Analyze->End

Caption: Workflow for IC50 determination of a kinase inhibitor.

Conclusion

References

Confirming In Vivo Target Engagement of AS601245: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the in vivo target engagement of AS601245, a selective c-Jun N-terminal kinase (JNK) inhibitor. The primary mechanism for confirming target engagement of this compound in a living organism is by measuring the inhibition of the phosphorylation of its direct substrate, c-Jun. This guide will compare this compound with other notable JNK inhibitors, SP600125 and JNK-IN-8, and detail the experimental protocols for assessing their in vivo efficacy.

Introduction to this compound and JNK Inhibition

This compound is an ATP-competitive inhibitor of JNK isoforms JNK1, JNK2, and JNK3, with IC50 values of 150 nM, 220 nM, and 70 nM, respectively. It is known to be orally active and has demonstrated neuroprotective and anti-inflammatory properties in various in vivo models.[1][2] The JNK signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of this pathway is implicated in numerous diseases, making JNK inhibitors like this compound promising therapeutic candidates.

Confirmation of target engagement in vivo is a critical step in the preclinical development of any drug candidate. It provides evidence that the drug is reaching its intended target in a complex biological system and exerting the desired biochemical effect. For JNK inhibitors, the most direct and widely accepted method is to assess the phosphorylation status of c-Jun, a key downstream substrate of JNK.

Comparative Analysis of JNK Inhibitors

To provide a comprehensive overview, this guide compares this compound with two other well-characterized JNK inhibitors:

  • SP600125: A first-generation, reversible, ATP-competitive JNK inhibitor. While widely used, it has been noted to have off-target effects on other kinases.[3][4][5]

  • JNK-IN-8: An irreversible JNK inhibitor that forms a covalent bond with a cysteine residue in the ATP-binding pocket of JNK. This covalent modification leads to sustained inhibition.[6][7]

The following table summarizes the key characteristics and in vivo performance of these inhibitors based on available data.

InhibitorTypeSelectivityIn Vivo Model ExampleDosage ExampleEfficacy in p-c-Jun Inhibition
This compound Reversible, ATP-competitiveSelective for JNK isoformsGerbil model of global cerebral ischemia40-80 mg/kg, i.p.Dose-dependent reduction in ischemia-induced phospho-c-Jun expression.[8]
SP600125 Reversible, ATP-competitiveBroad-spectrum, with known off-targetsMouse model of lipopolysaccharide (LPS)-induced inflammation15-30 mg/kg, i.v. or 30 mg/kg, p.o.Significantly inhibited LPS-induced TNF-α release, an indirect measure of JNK pathway inhibition. Direct p-c-Jun inhibition in cellular assays is well-documented.[9][10]
JNK-IN-8 Irreversible, CovalentHighly selective for JNK isoformsMouse xenograft model of triple-negative breast cancer20 mg/kgDemonstrated a decrease in c-Jun phosphorylation (S73) in tumor tissue.[11][12]

Experimental Protocols for In Vivo Target Engagement

The primary method to confirm in vivo target engagement of JNK inhibitors is through the analysis of phospho-c-Jun levels in tissue samples from treated animals. Below are detailed protocols for a common in vivo model and subsequent biochemical analysis.

In Vivo Model: Murine Model of Lipopolysaccharide (LPS)-Induced Inflammation

This model is frequently used to assess the anti-inflammatory effects of JNK inhibitors.

Materials:

  • This compound, SP600125, or JNK-IN-8

  • Vehicle (e.g., saline, DMSO/PEG/Tween-80/saline formulation)

  • Lipopolysaccharide (LPS) from E. coli

  • Male C57BL/6 mice (8-10 weeks old)

  • Sterile syringes and needles for injection

  • Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-c-Jun (Ser73), Rabbit anti-total c-Jun, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Animal Dosing:

    • Acclimatize mice for at least one week before the experiment.

    • Prepare the JNK inhibitor in the appropriate vehicle. For example, this compound can be formulated for intraperitoneal (i.p.) injection.

    • Administer the JNK inhibitor or vehicle to the mice at the desired dose and route (e.g., 30 mg/kg i.p.).

    • After a predetermined time (e.g., 1 hour) to allow for drug distribution, inject mice with LPS (e.g., 1 mg/kg, i.p.) to induce an inflammatory response and JNK activation.

    • A control group receiving vehicle and saline (instead of LPS) should be included.

  • Tissue Collection:

    • At the peak of the inflammatory response (e.g., 2 hours post-LPS injection), euthanize the mice according to approved protocols.

    • Harvest relevant tissues, such as the liver or spleen, where JNK activation is prominent.

    • Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

  • Western Blot Analysis for Phospho-c-Jun:

    • Homogenize the frozen tissue samples in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

    • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

    • Load equal amounts of protein per lane and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-c-Jun (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • To normalize the data, strip the membrane and re-probe with an antibody against total c-Jun and a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-c-Jun to total c-Jun for each sample.

    • Compare the p-c-Jun/total c-Jun ratio between the vehicle-treated, LPS-stimulated group and the inhibitor-treated, LPS-stimulated groups to determine the percentage of inhibition.

Alternative and Emerging Methodologies

While monitoring phospho-c-Jun is the most direct readout of JNK inhibition, other methods can also provide valuable information on target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that can be adapted for in vivo applications to confirm drug-target binding. The principle is that a drug binding to its target protein stabilizes it against thermal denaturation.

Experimental Workflow:

  • In Vivo Dosing: Treat animals with the JNK inhibitor or vehicle as described previously.

  • Tissue/Cell Isolation: Harvest tissues or isolate cells (e.g., peripheral blood mononuclear cells) from the treated animals.

  • Heating: Aliquot the cell suspension or tissue homogenate and heat them at a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble JNK protein remaining at each temperature using Western blotting or other protein detection methods.

  • Analysis: A shift in the melting curve of JNK to a higher temperature in the drug-treated samples compared to the vehicle-treated samples indicates target engagement.

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that covalently bind to the active site of an enzyme, allowing for the direct measurement of enzyme activity. For kinases, ATP-acyl-phosphate probes can be used.

Experimental Workflow:

  • In Vivo Dosing: Administer the JNK inhibitor or vehicle to the animals.

  • Tissue Homogenization: Harvest tissues and prepare lysates.

  • Probe Labeling: Incubate the lysates with a JNK-specific activity-based probe. The probe will only label active JNK enzymes. In inhibitor-treated samples, JNK will be occupied, preventing probe binding.

  • Detection and Quantification: The probe is typically tagged with a reporter (e.g., biotin or a fluorophore) for detection. The amount of probe-labeled JNK can be quantified by methods such as streptavidin blotting (for biotinylated probes) or fluorescence scanning. A decrease in probe labeling in the inhibitor-treated samples confirms target engagement.

Visualizing the Pathways and Workflows

// Nodes Stress [label="Stress Stimuli\n(e.g., LPS, UV)", fillcolor="#F1F3F4"]; MAPKKK [label="MAPKKK\n(e.g., MEKK1, ASK1)", fillcolor="#F1F3F4"]; MAPKK [label="MAPKK\n(e.g., MKK4, MKK7)", fillcolor="#F1F3F4"]; JNK [label="JNK", fillcolor="#FBBC05"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cJun [label="c-Jun", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pcJun [label="p-c-Jun", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription\n(Inflammation, Apoptosis)", fillcolor="#F1F3F4"];

// Edges Stress -> MAPKKK; MAPKKK -> MAPKK [label=" phosphorylates"]; MAPKK -> JNK [label=" phosphorylates"]; JNK -> cJun [label=" phosphorylates"]; cJun -> pcJun [style=dashed]; pcJun -> Transcription; this compound -> JNK [arrowhead=tee, label=" inhibits"]; } caption [label="JNK Signaling Pathway and this compound Inhibition.", fontsize=10, fontname="Arial"];

// Nodes start [label="Start:\nIn Vivo Model", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dosing [label="Animal Dosing:\n- JNK Inhibitor (this compound)\n- Vehicle Control"]; stimulation [label="Stimulation\n(e.g., LPS injection)"]; tissue [label="Tissue Collection\n(e.g., Liver, Spleen)"]; homogenization [label="Tissue Homogenization\n& Protein Quantification"]; western_blot [label="Western Blot Analysis"]; primary_ab [label="Primary Antibody Incubation\n(p-c-Jun, total c-Jun)"]; secondary_ab [label="Secondary Antibody Incubation"]; detection [label="Chemiluminescent Detection"]; analysis [label="Data Analysis:\nQuantify Inhibition"]; end [label="End:\nTarget Engagement Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dosing; dosing -> stimulation; stimulation -> tissue; tissue -> homogenization; homogenization -> western_blot; western_blot -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> analysis; analysis -> end; } caption [label="Experimental Workflow for p-c-Jun Analysis.", fontsize=10, fontname="Arial"];

// Nodes goal [label="Goal:\nConfirm In Vivo\nJNK Target Engagement", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; method1 [label="Biomarker (p-c-Jun)\n- Most direct readout\n- Well-established", fillcolor="#FBBC05"]; method2 [label="CETSA\n- Confirms direct binding\n- More technically demanding", fillcolor="#EA4335", fontcolor="#FFFFFF"]; method3 [label="ABPP\n- Measures enzyme activity\n- Requires specific probes", fillcolor="#34A853", fontcolor="#FFFFFF"]; inhibitor1 [label="this compound\n(Test Article)"]; inhibitor2 [label="SP600125\n(Comparator 1)"]; inhibitor3 [label="JNK-IN-8\n(Comparator 2)"];

// Edges goal -> method1; goal -> method2; goal -> method3; method1 -> inhibitor1; method1 -> inhibitor2; method1 -> inhibitor3; } caption [label="Comparison of Target Engagement Methods.", fontsize=10, fontname="Arial"];

References

A Comparative Guide to AS601245 and Other ATP-Competitive JNK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AS601245 with other prominent ATP-competitive c-Jun N-terminal kinase (JNK) inhibitors. The information presented herein is curated from publicly available experimental data to assist researchers in selecting the most appropriate tool compound for their specific needs.

Introduction to JNK Inhibition

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet radiation, and osmotic shock. The JNK signaling pathway is implicated in a wide range of physiological and pathological processes, such as inflammation, apoptosis, cell differentiation, and proliferation. Consequently, JNK inhibitors are valuable tools for investigating these processes and hold therapeutic potential for a number of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.

ATP-competitive inhibitors, which bind to the ATP-binding pocket of the kinase, represent a major class of JNK inhibitors. This guide focuses on the comparative analysis of this compound against other well-characterized ATP-competitive JNK inhibitors: SP600125, BI-78D3, JNK-IN-8, and TCS JNK 6o.

Biochemical Potency and Selectivity

The potency of these inhibitors against the three main JNK isoforms (JNK1, JNK2, and JNK3) is a key determinant of their utility. Furthermore, their selectivity against other kinases is crucial for minimizing off-target effects and ensuring that the observed biological responses are attributable to JNK inhibition.

JNK Isoform Inhibition

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of the selected inhibitors against the three JNK isoforms.

InhibitorJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)
This compound 150[1][2]220[1][2]70[1][2]
SP600125 40[3]40[3]90[3]
BI-78D3 280 (general JNK)[3]280 (general JNK)[3]280 (general JNK)[3]
JNK-IN-8 4.7[4][5][6]18.7[4][5][6]1[4][5][6]
TCS JNK 6o 2 (Ki) / 45 (IC50)[5][7]4 (Ki) / 160 (IC50)[5][7]52 (Ki)[7]

Note: For TCS JNK 6o, both Ki and IC50 values are provided as reported in the literature.

Kinase Selectivity Profile

A comprehensive understanding of an inhibitor's selectivity requires screening against a broad panel of kinases (kinome profiling). While detailed kinome scan data with IC50 values for a wide range of kinases is not consistently available for all the compared inhibitors in the public domain, the following table summarizes the reported selectivity information.

InhibitorSelectivity Information
This compound 10- to 20-fold selective over c-src, CDK2, and c-Raf; >50- to 100-fold selective over a range of other Ser/Thr- and Tyr-protein kinases.[1][2]
SP600125 >300-fold selective for JNK over ERK1 and p38-2 kinases.[8] Also reported to inhibit other kinases such as Aurora kinase A, FLT3, and TRKA with IC50 values of 60 nM, 90 nM, and 70 nM, respectively.[3]
BI-78D3 >100-fold selective over p38α; no activity against mTOR and PI3K.[3]
JNK-IN-8 Exhibits exceptional selectivity based on KinomeScan and enzymatic profiling.[4] It was found to not inhibit any off-target kinases with an IC50 < 1 µM in a panel of 442 kinases.[9] However, some off-target activity has been noted for FMS and MNK2 (~200-300 nM).[9]
TCS JNK 6o >1000-fold selective for JNK1 and JNK2 over other MAP kinases including ERK2 and p38α.[5][7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Stress Stress (UV, Osmotic Shock) MAPKKK MEKK1-4, ASK1, MLKs Stress->MAPKKK Cytokines Inflammatory Cytokines (TNFα, IL-1) Cytokines->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK cJun c-Jun JNK->cJun ATF2 ATF2 JNK->ATF2 Other Other Transcription Factors JNK->Other Response Apoptosis, Inflammation, Proliferation cJun->Response ATF2->Response Other->Response Inhibitor ATP-Competitive JNK Inhibitors (e.g., this compound) Inhibitor->JNK In_Vitro_Kinase_Assay cluster_reagents Reagents cluster_procedure Procedure cluster_detection Detection Recombinant_JNK Recombinant JNK Enzyme Mix 1. Mix JNK, Substrate, and Inhibitor Recombinant_JNK->Mix Substrate Substrate (e.g., c-Jun, ATF2) Substrate->Mix ATP ATP Add_ATP 3. Initiate reaction with ATP ATP->Add_ATP Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Mix Incubate1 2. Pre-incubate Mix->Incubate1 Incubate1->Add_ATP Incubate2 4. Incubate at 30°C Add_ATP->Incubate2 Stop_Reaction 5. Stop Reaction Incubate2->Stop_Reaction ADP_Glo ADP-Glo Assay (Luminescence) Stop_Reaction->ADP_Glo Western_Blot Western Blot (Phospho-specific antibody) Stop_Reaction->Western_Blot Cell_Based_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Plate_Cells 1. Plate cells Pretreat 2. Pre-treat with Inhibitor Plate_Cells->Pretreat Stimulate 3. Stimulate with JNK activator (e.g., Anisomycin, UV) Pretreat->Stimulate Lyse 4. Lyse cells Stimulate->Lyse Western 5. Western Blot for p-c-Jun Lyse->Western

References

AS601245: A Comparative Guide to its Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the neuroprotective effects of AS601245, a potent and selective inhibitor of c-Jun N-terminal kinase (JNK). The following sections present a comparative overview of this compound against other neuroprotective agents, detailed experimental protocols for key validation studies, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Performance of Neuroprotective Agents

The neuroprotective efficacy of this compound has been benchmarked against other JNK inhibitors and different classes of neuroprotective compounds. The following tables summarize the available quantitative data from preclinical studies.

Table 1: Comparison of JNK Inhibitors
CompoundTarget(s)IC50 (nM)Animal ModelKey Neuroprotective Outcomes
This compound JNK1, JNK2, JNK3JNK1: 150, JNK2: 220, JNK3: 70[1]Gerbil (Global Cerebral Ischemia)- 67% reduction in neurite damage.[2][3]- 84% reduction in astrocyte activation.[2][3]- Dose-dependent reduction in hippocampal damage (up to 55% protection).[2]
SP600125 JNK1, JNK2, JNK3JNK1: 40, JNK2: 40, JNK3: 90Rat (Transient Global Ischemia)- Increased number of surviving neurons in hippocampal CA1 subfield.
Bentamapimod (AS602801) JNK1, JNK2, JNK3JNK1: 80, JNK2: 90, JNK3: 230Not specified- Attenuated neuronal injury.
Table 2: Comparison with Other Classes of Neuroprotective Agents
CompoundMechanism of ActionAnimal ModelKey Neuroprotective Outcomes
This compound JNK InhibitionGerbil, Rat (Cerebral Ischemia)- Significant protection against delayed loss of hippocampal CA1 neurons.[4]- Improved long-term memory.[2][3]
Ebselen Glutathione peroxidase mimic, antioxidantRat (Focal Cerebral Ischemia)- Significantly reduced grey and white matter damage.[2]
Citicoline Membrane stabilizer, precursor to acetylcholineMouse (Intracerebral Hemorrhage)- Notable decrease in surrounding ischemic damage.
Cerebrolysin Neuropeptide mixtureIn vitro (Oxidative Stress)- Small but significant protective effect on neuronally-derived cells.
Nerinetide (NA-1) PSD-95 inhibitorHuman (Acute Ischemic Stroke)- Showed positive results in the non-tissue plasminogen activator (TPA) arm of a large clinical trial.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Immunohistochemistry for Neurite Damage and Astrogliosis in Gerbil Brain

This protocol is adapted from studies investigating ischemic brain injury in gerbils.[6][7][8]

  • Tissue Preparation:

    • Following the induction of global cerebral ischemia and treatment with this compound or vehicle, gerbils are deeply anesthetized.

    • Animals are transcardially perfused with a saline solution, followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).

    • Brains are removed and post-fixed in 4% paraformaldehyde overnight at 4°C.

    • The brains are then cryoprotected by immersion in a 30% sucrose solution in PBS until they sink.

    • Coronal sections (40 µm) of the brain, particularly the hippocampus, are cut using a freezing microtome.

  • Immunostaining:

    • Free-floating sections are washed three times in PBS.

    • Sections are incubated in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary antibodies (e.g., anti-MAP2 for neurites, anti-GFAP for astrocytes) are diluted in the blocking solution and incubated with the sections overnight at 4°C.

    • Sections are washed three times in PBS.

    • Biotinylated secondary antibodies corresponding to the primary antibody species are applied and incubated for 1-2 hours at room temperature.

    • After washing, sections are incubated with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.

    • The peroxidase reaction is developed using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the site of the antigen.

  • Quantification:

    • Stained sections are mounted on glass slides, dehydrated, and coverslipped.

    • Images of the hippocampal CA1 region are captured using a light microscope.

    • The extent of neurite damage (loss of MAP2 staining) and astrogliosis (intensity of GFAP staining) is quantified using image analysis software.

Inhibitory Avoidance Task for Memory Assessment in Gerbils

This behavioral test is used to evaluate the effect of this compound on long-term memory deficits induced by cerebral ischemia.

  • Apparatus:

    • A two-chambered apparatus consisting of a brightly lit "safe" compartment and a dark "shock" compartment, connected by a small opening. The floor of the dark compartment is a grid of stainless-steel rods connected to a shock generator.

  • Training Session (Acquisition):

    • Twenty-four hours after the induction of ischemia and treatment, each gerbil is placed in the lit compartment.

    • Due to their natural aversion to light, the gerbils will typically enter the dark compartment.

    • Upon entering the dark compartment with all four paws, the door closes, and a brief, mild foot shock (e.g., 0.35 mA for 3 seconds) is delivered through the grid floor.[9]

    • The gerbil is then immediately removed from the apparatus and returned to its home cage.

  • Test Session (Retention):

    • Twenty-four hours after the training session, the gerbil is again placed in the lit compartment.

    • The latency to enter the dark compartment is recorded, with a maximum cutoff time (e.g., 300 seconds).

    • A longer latency to enter the dark compartment is indicative of better memory retention of the aversive experience.

Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

JNK_Signaling_Pathway Ischemic_Insult Ischemic Insult Stress_Signals Cellular Stress Signals (e.g., ROS, Excitotoxicity) Ischemic_Insult->Stress_Signals JNK_Activation JNK Activation Stress_Signals->JNK_Activation cJun_Phosphorylation c-Jun Phosphorylation JNK_Activation->cJun_Phosphorylation Caspase_Activation Caspase Activation cJun_Phosphorylation->Caspase_Activation Apoptosis Apoptosis / Neuronal Death Caspase_Activation->Apoptosis This compound This compound This compound->JNK_Activation

Caption: JNK Signaling Pathway in Ischemic Neuronal Injury.

PI3K_Akt_Signaling_Pathway Neurotrophic_Factors Neurotrophic Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Neurotrophic_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Activation Receptor_Tyrosine_Kinase->PI3K Akt Akt Phosphorylation PI3K->Akt Inhibition_of_Apoptosis Inhibition of Pro-Apoptotic Factors (e.g., Bad, Caspase-9) Akt->Inhibition_of_Apoptosis Cell_Survival Enhanced Cell Survival and Neuroprotection Inhibition_of_Apoptosis->Cell_Survival

Caption: PI3K/Akt Pro-Survival Signaling Pathway.

Experimental_Workflow Animal_Model Gerbil Model of Global Cerebral Ischemia Treatment This compound or Vehicle Administration Animal_Model->Treatment Behavioral_Testing Inhibitory Avoidance Task (Memory Assessment) Treatment->Behavioral_Testing Histology Immunohistochemistry (Neurite Damage & Astrogliosis) Treatment->Histology Data_Analysis Quantitative Analysis and Comparison Behavioral_Testing->Data_Analysis Histology->Data_Analysis

Caption: Experimental Workflow for this compound Neuroprotection Studies.

References

AS601245 and p38 MAPK: A Comparative Guide on Kinase Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the selectivity of kinase inhibitors is paramount. This guide provides a detailed comparison of AS601245, a known c-Jun N-terminal kinase (JNK) inhibitor, and its cross-reactivity with the p38 mitogen-activated protein kinase (MAPK) signaling pathway.

Introduction to this compound

This compound is an orally active and selective ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK).[1][2] It has demonstrated neuroprotective and anti-inflammatory properties.[1][3] Its inhibitory activity is most potent against the JNK isoforms.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[4] This pathway plays a crucial role in regulating cellular processes such as inflammation, apoptosis, and cell differentiation. Dysregulation of the p38 MAPK pathway has been implicated in numerous diseases, making it a significant target for therapeutic intervention.

Quantitative Analysis of this compound Selectivity

For a clear comparison, the table below summarizes the known IC50 values for this compound against its primary targets.

Kinase TargetIC50 (nM)
hJNK1150[1][2]
hJNK2220[1][2]
hJNK370[1][2]
p38αLess potent (specific IC50 not reported)[3]

Experimental Protocol: In Vitro p38α MAPK Inhibition Assay

To determine the cross-reactivity of a compound like this compound with p38 MAPK, a biochemical kinase assay can be performed. The following is a detailed protocol for a non-radioactive, in vitro assay to determine the inhibitory activity against p38α MAPK.[5]

Objective: To quantify the inhibitory effect of a test compound on the phosphorylation of a substrate by p38α MAPK.

Materials:

  • Recombinant human p38α MAPK enzyme

  • Kinase substrate (e.g., ATF-2)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., SB203580)

  • Kinase Assay Buffer

  • 96-well assay plates

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and the positive control in DMSO.

    • Perform serial dilutions of the compounds in the Kinase Assay Buffer to create a range of concentrations for IC50 determination (e.g., 1 nM to 100 µM).

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant p38α MAPK and ATF-2 substrate to their final desired concentrations in the Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is within the linear range.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted test compounds, positive control, or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 10 µL of the diluted p38α MAPK to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a solution containing the ATF-2 substrate and ATP to each well to start the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

  • Detection of Kinase Activity:

    • Stop the reaction and measure the amount of ADP produced using a detection kit like the ADP-Glo™ Kinase Assay. This is a luminescent assay where the amount of light produced is proportional to the amount of ADP generated, which in turn is proportional to the kinase activity.

    • Follow the manufacturer's instructions for the addition of the ADP-Glo™ Reagent and the Kinase Detection Reagent.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

p38_MAPK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->Receptor MAP3K MAP3K Receptor->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Downstream Kinases Downstream Kinases p38 MAPK->Downstream Kinases Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Downstream Kinases->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression kinase_inhibition_workflow Start Start Prepare Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Start->Prepare Reagents Plate Setup Add Inhibitor and Kinase to Plate Prepare Reagents->Plate Setup Pre-incubation Incubate for Inhibitor Binding Plate Setup->Pre-incubation Initiate Reaction Add Substrate/ATP Mix Pre-incubation->Initiate Reaction Kinase Reaction Incubate at 30°C Initiate Reaction->Kinase Reaction Detect Activity Add Detection Reagent (e.g., ADP-Glo) Kinase Reaction->Detect Activity Measure Signal Read Luminescence Detect Activity->Measure Signal Data Analysis Calculate % Inhibition and Determine IC50 Measure Signal->Data Analysis End End Data Analysis->End

References

A Comparative Guide to JNK Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal, yet complex, role in cancer. As members of the mitogen-activated protein kinase (MAPK) signaling pathway, JNKs are involved in regulating a wide array of cellular processes, including proliferation, apoptosis, and inflammatory responses.[1][2] The JNK signaling cascade is activated by various stress stimuli, and its dysregulation has been implicated in the progression of numerous cancers.[3][4][5] This dual role of JNK, acting as both a tumor promoter and suppressor depending on the cellular context and specific JNK isoform, makes it a compelling target for therapeutic intervention.[6] This guide provides a comparative analysis of prominent JNK inhibitors, presenting key experimental data and detailed methodologies to aid researchers in selecting the appropriate tools for their cancer studies.

The JNK Signaling Pathway in Cancer

The JNK signaling cascade is a three-tiered system involving MAP kinase kinase kinases (MAP3Ks), MAP kinase kinases (MAP2Ks), and the JNKs themselves.[7] Upon stimulation by stress signals such as inflammatory cytokines (e.g., TNF-α), UV radiation, or oxidative stress, a MAP3K (e.g., ASK1, MEKK1, MLK) is activated.[8][9] This activated MAP3K then phosphorylates and activates a MAP2K, primarily MKK4 and MKK7.[9] MKK4 and MKK7, in turn, dually phosphorylate JNK on threonine and tyrosine residues within a conserved TPY motif, leading to its activation.[7][10] Activated JNK can then translocate to the nucleus to phosphorylate and regulate the activity of transcription factors like c-Jun (a component of the AP-1 complex), or it can act on cytoplasmic and mitochondrial targets, including proteins from the Bcl-2 family, to modulate apoptosis.[7][8]

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV, ROS) MAP3K MAP3K (e.g., ASK1, MEKK, MLK) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK cJun c-Jun (AP-1) JNK->cJun Bcl2 Bcl-2 Family Proteins JNK->Bcl2 Cell_Responses Cellular Responses (Proliferation, Apoptosis, etc.) cJun->Cell_Responses Bcl2->Cell_Responses

Figure 1: Simplified JNK Signaling Pathway in Cancer.

Comparative Analysis of JNK Inhibitors

A variety of small molecule inhibitors targeting JNK have been developed, ranging from broad-spectrum, pan-JNK inhibitors to more selective agents targeting specific JNK isoforms. The choice of inhibitor is critical and depends on the specific research question, whether it's dissecting the role of a particular JNK isoform or maximizing the therapeutic effect in a cancer model.

Pan-JNK Inhibitors

These inhibitors target all three JNK isoforms (JNK1, JNK2, and JNK3).

InhibitorTypeJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)JNK1 Ki (nM)JNK2 Ki (nM)JNK3 Ki (nM)Reference
SP600125 ATP-competitive, Reversible404090---[3][11][12]
AS601245 ATP-competitive15022070---[3]
AS602801 ATP-competitive8090230---[3][13]
JNK-IN-8 Covalent, Irreversible4.718.71---[14]
CC-401 ATP-competitive25-5025-5025-50---[3]
BI-78D3 JIP1-JNK Interaction Inhibitor280 (for JNKs)280 (for JNKs)280 (for JNKs)---[3]
Tanzisertib (CC-930) ATP-competitive6155446.2-[14]
JNK Inhibitor VIII (TCS JNK 6o) ATP-competitive45160-2452[14]
Isoform-Selective JNK Inhibitors

Emerging research highlights the distinct and sometimes opposing roles of JNK1 and JNK2 in cancer, driving the development of isoform-selective inhibitors.[6]

InhibitorSelectivityTypeJNK1 pIC50JNK2 pIC50JNK3 pIC50Reference
JNK Inhibitor IX (TCS JNK 5a) JNK2/3ATP-competitive-6.56.7[14]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. The following are detailed protocols for key assays used in the evaluation of JNK inhibitors.

In Vitro JNK Kinase Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a JNK substrate.

Materials:

  • Recombinant active JNK enzyme

  • JNK substrate (e.g., GST-c-Jun)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl2, 2 mM DTT, 0.05% BSA)

  • [γ-³²P]ATP or unlabeled ATP for non-radioactive methods

  • JNK inhibitor of interest

  • SDS-PAGE gels and Western blot apparatus

  • Antibodies: anti-phospho-c-Jun (Ser63) and anti-total c-Jun

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant JNK enzyme, and the JNK substrate.

  • Add the JNK inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection).

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • For radioactive detection, expose the membrane to a phosphor screen or X-ray film.

  • For non-radioactive detection, perform a Western blot using an anti-phospho-c-Jun antibody to detect the phosphorylated substrate. A total c-Jun antibody can be used as a loading control.

  • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the effect of JNK inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • JNK inhibitor of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]

  • Treat the cells with a serial dilution of the JNK inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[6][16][17]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][17]

  • Gently mix the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the inhibitor.

Western Blot for Phospho-c-Jun

This method is used to confirm the on-target effect of a JNK inhibitor in a cellular context by measuring the phosphorylation of its direct downstream target, c-Jun.

Materials:

  • Cancer cell line

  • JNK inhibitor

  • JNK pathway activator (e.g., Anisomycin, UV-C, TNF-α)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185), Rabbit anti-JNK (total), Rabbit anti-phospho-c-Jun (Ser63), Rabbit anti-c-Jun (total), and a loading control antibody (e.g., anti-β-actin).[1]

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Pre-treat the cells with the JNK inhibitor at various concentrations for 1-2 hours.[1]

  • Stimulate the cells with a JNK activator (e.g., 25 µg/mL Anisomycin for 30 minutes) to induce JNK and c-Jun phosphorylation.[1]

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • The membrane can be stripped and re-probed for total c-Jun, phospho-JNK, total JNK, and a loading control to ensure equal protein loading and to assess the specificity of the inhibitor.

Experimental Workflow for JNK Inhibitor Evaluation

The discovery and validation of novel JNK inhibitors typically follow a structured workflow, from initial screening to in vivo efficacy studies.

JNK_Inhibitor_Workflow Screening In Vitro Kinase Assay (IC50 Determination) Cell_Viability Cell-Based Assays (e.g., MTT Assay) Screening->Cell_Viability Target_Engagement Target Engagement (Western Blot for p-c-Jun) Cell_Viability->Target_Engagement Selectivity Kinase Selectivity Profiling Target_Engagement->Selectivity In_Vivo In Vivo Cancer Models (Xenografts) Selectivity->In_Vivo Tox Toxicity Studies In_Vivo->Tox Lead_Opt Lead Optimization Tox->Lead_Opt

Figure 2: A typical workflow for the evaluation of JNK inhibitors.

The development of potent and selective JNK inhibitors remains a significant area of interest in cancer therapy.[4][5] While first-generation inhibitors have shown promise, issues with specificity and off-target effects have highlighted the need for more refined therapeutic agents.[4][5] The data and protocols presented in this guide are intended to provide a valuable resource for researchers working to unravel the complexities of JNK signaling in cancer and to advance the development of novel JNK-targeted therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of AS601245: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety and Handling Procedures

When handling AS601245, adherence to standard laboratory safety protocols is paramount. This includes the use of appropriate personal protective equipment (PPE) such as nitrile gloves, safety glasses, and a lab coat.[1] All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Storage: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years. For solutions in DMSO, it is recommended to store them in aliquots at -80°C for up to six months to avoid repeated freeze-thaw cycles.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValueReference
Molecular Formula C₂₀H₁₆N₆S[2][4]
Molecular Weight 372.45 g/mol [3][4]
CAS Number 345987-15-7[2][3][4]
Purity >98%[2]
Solubility Soluble in DMSO (up to 74 mg/mL)[3]
IC₅₀ for hJNK1 150 nM[3][4][5]
IC₅₀ for hJNK2 220 nM[3][4][5]
IC₅₀ for hJNK3 70 nM[3][4][5]

Step-by-Step Disposal Protocol

In the absence of a specific SDS for this compound, the following general procedure for the disposal of chemical waste should be followed. This protocol is based on guidelines for other JNK inhibitors and standard laboratory practices.

1. Waste Segregation:

  • All waste materials contaminated with this compound, including unused solutions, contaminated vials, pipette tips, and gloves, should be segregated as chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Waste Collection:

  • Collect all solid waste, such as contaminated lab supplies, in a designated, clearly labeled, and sealable chemical waste container.

  • Collect liquid waste, including unused this compound solutions, in a separate, compatible, and clearly labeled waste container. Given its solubility, DMSO is a likely solvent, and the waste container should be appropriate for organic solvents.

3. Labeling:

  • Label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., DMSO), and the approximate concentration and quantity.

  • Include the date of waste generation.

4. Storage of Waste:

  • Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area until they are collected for disposal.

  • Keep the waste away from incompatible materials.

5. Final Disposal:

  • Arrange for the disposal of the chemical waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Never pour this compound or its solutions down the drain.[5] Disposal must comply with all federal, state, and local regulations.[2]

Experimental Protocols

This compound is a selective, ATP-competitive inhibitor of c-Jun NH2-terminal protein kinases (JNKs).[3][4][5] In experimental settings, it is often used to investigate the role of the JNK signaling pathway in various cellular processes.

Preparation of Stock Solutions: To prepare a stock solution, this compound powder can be dissolved in fresh DMSO. For example, to create a 10 mM stock solution, dissolve 3.72 mg of this compound in 1 mL of DMSO. Gentle warming or sonication may be used to aid dissolution. It is recommended to prepare fresh solutions for immediate use.[3]

Signaling Pathway Diagram

The following diagram illustrates the simplified JNK signaling pathway, which is the target of this compound.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Transcription Gene Transcription (Apoptosis, Inflammation) cJun->Transcription This compound This compound This compound->JNK

Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.

This guide is intended to provide essential information for the safe handling and disposal of this compound. It is crucial to always consult with your institution's environmental health and safety office for specific guidance and to seek out a manufacturer-provided Safety Data Sheet for the most accurate and detailed information. By following these procedures, you can ensure a safe laboratory environment and minimize environmental impact.

References

Personal protective equipment for handling AS601245

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Personal Protective Equipment for Handling AS601245 Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, a potent and selective c-Jun NH2-terminal protein kinase (JNK) inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document is based on best practices for handling potent kinase inhibitors and available data for similar compounds.

Hazard Identification and Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety goggles with side shieldsMust be worn at all times in the laboratory.
Hand Protection Nitrile glovesTwo pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.
Body Protection Impervious laboratory coat or gownShould be resistant to chemical permeation.
Respiratory Protection Suitable respirator (e.g., N95)Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.

Note: All disposable PPE should not be reused.

Physical and Chemical Properties

PropertyValue
Molecular Weight 372.45 g/mol
Formula C₂₀H₁₆N₆S
Appearance Solid
Purity >95%
Solubility Soluble in DMSO to 25 mM. Insoluble in water and ethanol.

Storage and Stability

ConditionStorage Duration
Powder 3 years at -20°C, 2 years at 4°C
In solvent 6 months at -80°C, 1 month at -20°C

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Bring the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a chemical fume hood.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 268.5 µL of DMSO to 1 mg of this compound).

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C for long-term storage.

In Vitro Kinase Assay Protocol

This protocol is a general guideline for assessing the inhibitory activity of this compound on JNK isoforms.

Materials:

  • Recombinant human JNK1, JNK2, and JNK3 enzymes

  • GST-c-Jun (1-79) substrate

  • This compound stock solution

  • Kinase assay buffer

  • [γ-³²P]ATP

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 96-well plate, add the JNK enzyme, GST-c-Jun substrate, and the diluted this compound.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for 30 minutes.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Experimental Protocol (Mouse Model of LPS-induced TNF-α Release)

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Lipopolysaccharide (LPS)

  • Male BALB/c mice

  • Blood collection supplies

Procedure:

  • Prepare a suspension of this compound in the chosen vehicle.

  • Administer this compound orally (p.o.) to mice at the desired doses (e.g., 0.3-10 mg/kg).[1]

  • One hour after this compound administration, inject LPS (e.g., 0.1 mg/kg, intraperitoneally) to induce an inflammatory response.

  • One hour after LPS injection, collect blood samples via cardiac puncture.

  • Isolate plasma from the blood samples.

  • Measure the concentration of TNF-α in the plasma using an ELISA kit.

  • Analyze the data to determine the dose-dependent effect of this compound on TNF-α release.

Operational and Disposal Plans

Handling Workflow

The following diagram outlines the essential steps for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot decontaminate Decontaminate Workspace aliquot->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Procedural workflow for handling this compound.
Disposal Plan

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, absorbent paper, and pipette tips, should be collected in a designated hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidelines.

JNK Signaling Pathway

This compound is a selective inhibitor of c-Jun N-terminal kinases (JNKs). The JNK signaling pathway is activated by various stress stimuli and plays a crucial role in regulating apoptosis, inflammation, and cell differentiation.

JNK_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAPKKK MAPKKK (ASK1, MEKK1, etc.) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK (JNK1, JNK2, JNK3) MKK4_7->JNK cJun c-Jun JNK->cJun This compound This compound This compound->JNK Inhibition AP1 AP-1 Complex cJun->AP1 Gene Gene Expression (Apoptosis, Inflammation) AP1->Gene

Simplified JNK signaling pathway and the inhibitory action of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AS601245
Reactant of Route 2
Reactant of Route 2
AS601245

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.